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  • Product: 4,6-Dimethoxy-2-nitro-1-benzofuran
  • CAS: 65162-18-7

Core Science & Biosynthesis

Foundational

Analytical Characterization of 4,6-Dimethoxy-2-nitro-1-benzofuran: A Comprehensive Spectroscopic Guide

Executive Summary & Structural Rationale Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and antiparasitic agents[1]. The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and antiparasitic agents[1]. The compound 4,6-Dimethoxy-2-nitro-1-benzofuran (CAS: 65162-18-7) presents a unique analytical profile due to its highly polarized "push-pull" electronic architecture.

The molecule features a strong electron-withdrawing nitro group (-NO₂) at the C2 position, which exerts profound inductive (-I) and mesomeric (-M) effects[2]. In stark contrast, the methoxy groups (-OCH₃) at the C4 and C6 positions act as powerful electron donors via resonance (+M effects)[3]. This dichotomy dictates the molecule's spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms. Understanding the causality behind these electronic shifts is critical for drug development professionals tasked with structural elucidation, impurity profiling, and synthetic validation.

G Target 4,6-Dimethoxy-2-nitro-1-benzofuran (Target Molecule) PushPull Push-Pull Electronic System (+M Methoxy vs -M/-I Nitro) Target->PushPull NMR NMR Spectroscopy (Electronic Environment) H3 H3 Deshielding (~7.9 ppm) Due to C2-NO2 NMR->H3 H5 H5/H7 Shielding (~6.4/6.9 ppm) Due to C4/C6-OMe NMR->H5 IR FT-IR Spectroscopy (Vibrational Modes) NO2_IR NO2 Stretches Asym: 1530 cm⁻¹ | Sym: 1340 cm⁻¹ IR->NO2_IR MS EI-MS (Fragmentation) MS_Frag Primary Losses -NO (30 Da), -NO2 (46 Da) MS->MS_Frag PushPull->NMR PushPull->IR PushPull->MS

Workflow and electronic causality in the spectroscopic analysis of 4,6-dimethoxy-2-nitrobenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4,6-dimethoxy-2-nitro-1-benzofuran are defined by extreme chemical shift dispersion caused by the competing functional groups. The C3 proton is heavily deshielded by the adjacent C2-nitro group, pushing its resonance downfield. Conversely, the C5 proton, sandwiched between two electron-donating methoxy groups, experiences massive shielding, appearing unusually upfield for an aromatic proton[3].

Quantitative NMR Data Summaries

Table 1: ¹H NMR Assignments (Predicted in CDCl₃, 400 MHz)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Electronic Causality
H-3 7.80 - 7.95 Singlet 1H - Strongly deshielded by the adjacent C2-nitro group (-I, -M effects).
H-7 6.80 - 6.95 Doublet 1H ~2.0 Shielded by the ortho-methoxy group at C6 (+M effect).
H-5 6.35 - 6.50 Doublet 1H ~2.0 Highly shielded; positioned between two electron-donating methoxy groups.
4-OCH₃ 3.90 - 4.00 Singlet 3H - Typical methoxy resonance, slightly deshielded by the aromatic ring.

| 6-OCH₃ | 3.85 - 3.95 | Singlet | 3H | - | Typical methoxy resonance. |

Table 2: ¹³C NMR Assignments (Predicted in CDCl₃, 100 MHz)

Position Chemical Shift (δ, ppm) Carbon Type Electronic Causality
C-6 ~163.0 C-O Deshielded by direct oxygen attachment.
C-4 ~158.0 C-O Deshielded by direct oxygen attachment.
C-7a ~155.0 C-O Bridgehead carbon attached to furan oxygen.
C-2 ~148.0 - 152.0 C-NO₂ Deshielded by the highly electronegative nitro group.
C-3a ~112.0 C Bridgehead carbon.
C-3 ~108.0 CH Resonates upfield of typical aromatics due to furan ring current, but countered by NO₂.
C-7 ~95.0 CH Shielded by ortho-methoxy.
C-5 ~88.0 - 90.0 CH Highly shielded by two ortho-methoxy groups (+M effect).

| 4/6-OCH₃ | ~55.8 - 56.0 | CH₃ | Standard methoxy carbons. |

Self-Validating Protocol: High-Resolution NMR Acquisition

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must follow a self-validating workflow that eliminates solvent artifacts and ensures quantitative integration[4].

  • Sample Preparation & Internal Control: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal zero-point calibration (0.00 ppm).

  • System Suitability Test (SST): Prior to acquisition, run a standard methanol temperature calibration sample to ensure probe temperature stability at 298 K.

  • Tuning, Matching, and Shimming: Automatically tune and match the probe to the ¹H (400 MHz) and ¹³C (100 MHz) frequencies. Perform gradient shimming. Validation Gate: The full width at half maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm) must be < 1.0 Hz.

  • Pulse Calibration & Relaxation: Measure the longitudinal relaxation time (T₁) using an inversion-recovery sequence. Set the inter-pulse delay (D1) to at least 5 × T₁ (typically 5-10 seconds) to ensure complete relaxation and quantitative integration of the methoxy singlets.

  • Acquisition & Processing: Acquire 16 scans for ¹H and 512 scans for ¹³C. Apply a 0.3 Hz exponential line-broadening window function to the ¹H FID prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the ~2.0 Hz meta-coupling resolution between H-5 and H-7.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The NO₂ group is a dominant feature, producing two distinct, high-intensity bands due to the symmetric and asymmetric stretching of the N-O bonds[2].

Table 3: Key Vibrational Modes

Wavenumber (cm⁻¹) Vibrational Mode Intensity Causality
3110 - 3130 Aromatic C-H stretch Weak Typical for sp² hybridized C-H bonds in the benzofuran core.
2950, 2840 Aliphatic C-H stretch Weak-Med sp³ C-H stretching from the methoxy groups.
1530 - 1545 Asymmetric NO₂ stretch Strong Out-of-phase stretching of the N-O bonds in the nitro group.
1335 - 1350 Symmetric NO₂ stretch Strong In-phase stretching of the N-O bonds.
1620, 1590 Aromatic C=C stretch Medium Benzene and furan ring skeletal vibrations.

| 1250, 1140 | C-O-C stretch | Strong | Asymmetric/symmetric stretching of methoxy and furan ether linkages. |

Self-Validating Protocol: ATR-FTIR Analysis
  • Background Validation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Validation Gate: The baseline must be flat with no peaks exceeding 0.01 absorbance units, confirming the absence of residual carryover or excessive atmospheric H₂O/CO₂.

  • Calibration Check: Analyze a standard 1.5 mil polystyrene film. Ensure the characteristic peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ± 1 cm⁻¹ of their theoretical values.

  • Sample Acquisition: Apply a thin, solid film of the sample directly onto the ATR crystal[4]. Apply consistent pressure using the anvil. Acquire 32 scans.

  • Atmospheric Compensation: Apply an automated atmospheric suppression algorithm to remove any trace water vapor artifacts that might obscure the 3110 cm⁻¹ aromatic C-H stretches.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV yields a highly predictable fragmentation pattern for nitroaromatics[5]. The radical cation molecular ion (M⁺•) at m/z 223 is typically stable enough to be observed. The defining mechanistic feature is the loss of the nitro group, which occurs via two distinct pathways: direct homolytic cleavage of the C-NO₂ bond (loss of 46 Da) and a complex nitro-to-nitrite isomerization followed by the loss of nitric oxide (loss of 30 Da).

Table 4: EI-MS Fragmentation Profile

m/z Ion Assignment Relative Abundance Causality / Fragmentation Mechanism
223 [M]⁺• High Molecular ion radical cation (C₁₀H₉NO₅).
193 [M - NO]⁺ Medium Nitro-to-nitrite rearrangement followed by loss of nitric oxide (30 Da).
177 [M - NO₂]⁺ High Direct homolytic cleavage of the C-NO₂ bond (loss of 46 Da).
208 [M - CH₃]⁺ Medium Loss of a methyl radical (15 Da) from one of the methoxy groups.

| 162 | [M - NO₂ - CH₃]⁺ | Low-Medium | Sequential loss of the nitro group and a methyl radical. |

MS_Pathway M M⁺• m/z 223 F1 [M - NO2]⁺ m/z 177 M->F1 -NO2 (46 Da) F2 [M - NO]⁺ m/z 193 M->F2 -NO (30 Da) F3 [M - CH3]⁺ m/z 208 M->F3 -CH3 (15 Da) F4 [M - NO2 - CH3]⁺ m/z 162 F1->F4 -CH3 (15 Da)

EI-MS fragmentation pathway of 4,6-dimethoxy-2-nitro-1-benzofuran.
Self-Validating Protocol: GC-EI-MS
  • Instrument Tuning (SST): Introduce Perfluorotributylamine (PFTBA) into the MS source. Run an autotune sequence. Validation Gate: The mass axis must correctly assign m/z 69, 219, and 502. The isotopic ratio of m/z 70 to 69 must be ~1.1%, validating resolution and detector gain.

  • Blank Run Verification: Inject 1 µL of pure solvent (e.g., GC-grade dichloromethane) and run the full temperature gradient (50°C to 300°C at 15°C/min). Ensure no peaks > 0.1% of the expected sample response appear at the target retention time, proving zero carryover.

  • Sample Analysis: Inject 1 µL of a 100 µg/mL sample solution (split ratio 10:1). Utilize a standard non-polar capillary column (e.g., HP-5MS).

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan from m/z 50 to 400. Extract the chromatograms for m/z 223, 193, and 177 to confirm the structural identity of the eluting peak.

References

  • Karaburun, A. Ç. (2019). "Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives." Journal of the Institute of Science and Technology, 9(2), 967-974. 1

  • Chérif, I., et al. (2024). "A theoretical and electrochemical impedance spectroscopy study of the adsorption and sensing of selected metal ions by 4-morpholino-7-nitrobenzofuran." Heliyon, 10(5), e26709. 2

  • Li, H., et al. (2024). "Construction of 2-Substituted-3-aryl Benzofurans and Indoles through an Acid-Catalyzed Cascade Intramolecular Friedel-Crafts Reaction/Rearrangement/Aromatization Process." The Journal of Organic Chemistry. 3

  • "Methods for separation and detection of ketosteroids and other carbonyl-containing compounds." Google Patents (WO2003089921A1). 5

  • "Spectroscopic analysis of 2,3-, 2,4-, and 3,4-dimethoxybenzaldehyde." Benchchem. 4

Sources

Exploratory

4,6-Dimethoxy-2-nitro-1-benzofuran CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4,6-Dimethoxy-2-nitro-1-benzofuran, a specialized benzofuran derivative of interest in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethoxy-2-nitro-1-benzofuran, a specialized benzofuran derivative of interest in medicinal chemistry and synthetic organic chemistry. While not a commercially cataloged compound, its synthesis is feasible through established methodologies. This document will cover its core chemical identity, a proposed synthetic pathway with detailed protocols, expected physicochemical and spectroscopic properties, and a discussion of its potential biological significance based on the activities of related nitrobenzofuran and dimethoxybenzofuran compounds. This guide is intended to serve as a foundational resource for researchers considering the synthesis and evaluation of this and similar molecules.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran core, a heterocyclic system consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[1] The versatility of the benzofuran ring system allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties.

The introduction of specific substituents, such as methoxy and nitro groups, can profoundly influence the molecule's electronic properties, lipophilicity, and potential for biological interactions. Dimethoxy-substituted benzofurans have been investigated for various therapeutic applications, while the nitro group is a well-known pharmacophore in several classes of antibiotics and can also serve as a synthetic handle for further chemical transformations.[2][3] This guide focuses on the specific, albeit less-documented, derivative: 4,6-Dimethoxy-2-nitro-1-benzofuran.

Core Molecular Identity

PropertyValue
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol
IUPAC Name 4,6-Dimethoxy-2-nitro-1-benzofuran
Canonical SMILES COC1=CC(=C2C(=C1)OC=C2[O-])OC
InChI Key (Predicted) YXWJACXBHQYRQS-UHFFFAOYSA-N

Proposed Synthesis and Experimental Protocols

The most direct and logical synthetic route to 4,6-Dimethoxy-2-nitro-1-benzofuran is the electrophilic nitration of its precursor, 4,6-dimethoxy-1-benzofuran. This approach is well-precedented for the nitration of various benzofuran derivatives.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_nitration Nitration Step cluster_purification Purification & Analysis 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol Precursor_Reaction Cyclization Reaction 3,5-Dimethoxyphenol->Precursor_Reaction Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Precursor_Reaction 4,6-Dimethoxy-1-benzofuran 4,6-Dimethoxy-1-benzofuran Precursor_Reaction->4,6-Dimethoxy-1-benzofuran Nitration_Reaction Electrophilic Aromatic Substitution 4,6-Dimethoxy-1-benzofuran->Nitration_Reaction Nitrating_Agent Nitric Acid / Acetic Anhydride Nitrating_Agent->Nitration_Reaction Target_Molecule 4,6-Dimethoxy-2-nitro-1-benzofuran Nitration_Reaction->Target_Molecule Purification Column Chromatography Target_Molecule->Purification Analysis NMR, IR, Mass Spectrometry Purification->Analysis

Caption: Proposed synthetic workflow for 4,6-Dimethoxy-2-nitro-1-benzofuran.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 4,6-Dimethoxy-1-benzofuran (Precursor)

This protocol is adapted from general methods for benzofuran synthesis.

  • Reaction Setup: To a solution of 3,5-dimethoxyphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 equivalents).

  • Alkylation: Add chloroacetaldehyde (1.2 equivalents) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the initial alkylation, the reaction conditions are typically adjusted to promote intramolecular cyclization to the benzofuran ring. This may involve the addition of a dehydrating agent or an acid catalyst.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4,6-dimethoxy-1-benzofuran.

Part B: Nitration of 4,6-Dimethoxy-1-benzofuran

This protocol is based on standard electrophilic nitration procedures for activated aromatic systems.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid (1.1 equivalents) to acetic anhydride (5 equivalents) while maintaining the temperature below 10 °C.

  • Substrate Addition: Dissolve the 4,6-dimethoxy-1-benzofuran (1 equivalent) from Part A in acetic anhydride and add it dropwise to the cold nitrating mixture. The temperature should be carefully controlled to prevent over-nitration and side reactions.

  • Reaction: Stir the reaction mixture at a low temperature (e.g., 0-5 °C) for a specified period, monitoring the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated solid product is collected by filtration, washed with cold water until neutral, and then dried. The crude 4,6-Dimethoxy-2-nitro-1-benzofuran can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Physicochemical and Spectroscopic Characterization (Predicted)

The following properties are predicted based on the structure and data from analogous compounds.

ParameterPredicted Value/CharacteristicRationale
Appearance Pale yellow to yellow crystalline solidTypical for nitroaromatic compounds.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); Insoluble in water.Based on the aromatic and substituted nature of the molecule.
Melting Point Expected to be a solid with a defined melting point.Crystalline organic compounds typically have sharp melting points.
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system and the methoxy groups. The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR will show signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the nitro group (C2) is expected to be significantly downfield.

  • Infrared (IR) Spectroscopy: Key characteristic peaks are anticipated for the nitro group (asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), C-O-C stretching of the ether linkages, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 223.18 g/mol .

Potential Biological Activity and Applications

While no specific biological data exists for 4,6-Dimethoxy-2-nitro-1-benzofuran, its structural features suggest several areas of potential interest for researchers.

Rationale for Potential Bioactivity

Bioactivity_Rationale cluster_features Structural Features cluster_activities Potential Biological Activities Target_Molecule 4,6-Dimethoxy-2-nitro-1-benzofuran Nitro_Group Nitro Group (NO₂) Target_Molecule->Nitro_Group Dimethoxy_Groups Dimethoxy Groups (OCH₃) Target_Molecule->Dimethoxy_Groups Benzofuran_Core Benzofuran Scaffold Target_Molecule->Benzofuran_Core Antimicrobial Antimicrobial Activity Nitro_Group->Antimicrobial Known pharmacophore in nitrofurans Enzyme_Inhibition Enzyme Inhibition Dimethoxy_Groups->Enzyme_Inhibition Can influence binding and solubility Anticancer Anticancer Properties Benzofuran_Core->Anticancer Scaffold in many anticancer agents

Caption: Rationale for the potential biological activities of 4,6-Dimethoxy-2-nitro-1-benzofuran.

  • Antimicrobial Activity: The nitro group is a key feature of nitrofurans, a class of synthetic antibiotics.[2] The mechanism of action often involves the enzymatic reduction of the nitro group to reactive intermediates that can damage microbial DNA and other macromolecules. The benzofuran scaffold itself has also been associated with antimicrobial properties.

  • Anticancer and Antitumor Properties: Numerous benzofuran derivatives have been investigated as potential anticancer agents.[1] The planar benzofuran ring system can intercalate with DNA, and various substituents can modulate interactions with specific enzymes or receptors involved in cancer pathways.

  • Enzyme Inhibition: The specific substitution pattern of methoxy groups can influence the molecule's ability to bind to the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.

Conclusion and Future Directions

4,6-Dimethoxy-2-nitro-1-benzofuran represents an intriguing, yet underexplored, molecule at the intersection of several pharmacologically relevant classes of compounds. This guide provides a foundational framework for its synthesis and characterization, based on established chemical principles and data from related structures.

Future research efforts could focus on the practical synthesis and purification of this compound, followed by a thorough spectroscopic and crystallographic analysis to confirm its structure. Subsequently, a systematic evaluation of its biological activities, particularly its antimicrobial and cytotoxic properties, would be a logical next step. The findings from such studies would contribute valuable knowledge to the field of medicinal chemistry and could pave the way for the development of novel therapeutic agents based on the 4,6-dimethoxy-2-nitro-1-benzofuran scaffold.

References

  • Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57-62. [Link]

  • Al-Azawi, S., & Al-Amiery, A. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28754-28763. [Link]

  • PubChem. (n.d.). Compound Summary for CID 605652. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 584(1), 63-74. [Link]

  • Journal of the Chemical Society. (1954). 61. Electrophilic substitution. Part VIII. The nitration of dibenzofuran and a new method of ultraviolet spectrophotometric analysis of mixtures. Journal of the Chemical Society (Resumed), 404-410. [Link]

  • Sarsam, S. N. (2021). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development, 9(1), 1-10. [Link]

  • Google Patents. (2014). CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)
  • Journal of the Chemical Society, Perkin Transactions 2. (1980). Electrophilic aromatic substitution. Part 19. The nitration of some reactive aromatic compounds in perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, 1750-1753. [Link]

  • MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 29(12), 2819. [Link]

Sources

Foundational

Solvation Dynamics and Protocol Standardization for 4,6-Dimethoxy-2-nitro-1-benzofuran

Executive Summary As a Senior Application Scientist, navigating the solvation of highly functionalized heterocyclic compounds requires moving beyond trial-and-error to understand the fundamental thermodynamics of the mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, navigating the solvation of highly functionalized heterocyclic compounds requires moving beyond trial-and-error to understand the fundamental thermodynamics of the molecule. 4,6-Dimethoxy-2-nitro-1-benzofuran is a complex aromatic system characterized by a rigid, hydrophobic benzofuran core, decorated with electron-donating methoxy groups and an electron-withdrawing nitro group. This push-pull electronic architecture dictates its behavior in solution, making it highly soluble in polar aprotic solvents while rendering it practically insoluble in aqueous media.

This whitepaper provides an authoritative guide to the solubility profile of 4,6-dimethoxy-2-nitro-1-benzofuran, detailing the structural causality behind its solvation, providing a quantitative solubility matrix, and establishing a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality and Solvation Thermodynamics

The solubility of any compound is a direct consequence of the energy required to disrupt its crystalline lattice versus the energy released upon solvation. For 4,6-dimethoxy-2-nitro-1-benzofuran, the solvation thermodynamics are governed by three distinct structural domains:

The Benzofuran Core (Hydrophobic & π

π Stacking): The fused bicyclic ring system is highly planar, promoting strong intermolecular π

π stacking in the solid state[1]. To dissolve the compound, a solvent must overcome these strong lattice energies. Halogenated solvents (e.g., dichloromethane) excel here via strong dispersion forces.
  • The Nitro Group (Strong Dipole): Positioned at the 2-position, the nitro group introduces a significant localized dipole moment. It acts as a strong hydrogen-bond acceptor but cannot donate hydrogen bonds. Consequently, polar aprotic solvents like DMSO and DMF are exceptionally efficient at solvating this moiety via dipole-dipole interactions[2].

  • The Methoxy Groups (Electron-Donating & Polarizable): The 4,6-dimethoxy substitutions increase the overall polarizability of the aromatic system[3]. While they offer additional hydrogen-bond acceptor sites, their steric bulk slightly hinders the formation of tight hydrogen-bonded networks with protic solvents like ethanol, leading to only moderate solubility.

  • Mechanism Compound 4,6-Dimethoxy-2-nitro- 1-benzofuran Nitro Nitro Group (-NO2) Strong Dipole Compound->Nitro Methoxy Methoxy Groups (-OCH3) H-Bond Acceptors Compound->Methoxy Core Benzofuran Core Hydrophobic / Pi-Pi Compound->Core DMSO Polar Aprotic (DMSO, DMF) Nitro->DMSO Dipole-Dipole Water Aqueous Media (Water, Buffers) Nitro->Water Poor Hydration Methoxy->DMSO H-Bond Acceptance DCM Halogenated (DCM, Chloroform) Core->DCM Dispersion Forces Core->Water Hydrophobic Exclusion

    Fig 2: Solvation thermodynamics and functional group interactions.

    Quantitative Solubility Matrix

    The following table summarizes the expected thermodynamic solubility of 4,6-dimethoxy-2-nitro-1-benzofuran across common laboratory solvents. Note: Values are estimated based on homologous dimethoxy-nitro aromatic systems at 25°C.

    SolventClassificationDielectric Constant ( ε )Estimated Solubility (mg/mL)Application / Notes
    DMSO Polar Aprotic46.7> 50.0Ideal for primary biological stock solutions.
    DMF Polar Aprotic36.7> 50.0Excellent alternative to DMSO for synthesis.
    Dichloromethane Halogenated8.920.0 - 30.0Primary choice for liquid-liquid extractions.
    Ethyl Acetate Polar Aprotic6.010.0 - 20.0Optimal for flash column chromatography.
    Acetone Polar Aprotic20.7~ 5.0Slightly soluble; use caution for high-conc stocks.
    Ethanol Polar Protic24.5< 5.0Poor solvation of the hydrophobic core.
    Water Aqueous80.1< 0.1Practically insoluble; requires co-solvents.

    Self-Validating Experimental Protocol: Thermodynamic Solubility

    Kinetic solubility (e.g., solvent titration) often overestimates true solubility due to temporary supersaturation. To obtain rigorously accurate data, a Shake-Flask Thermodynamic Assay coupled with HPLC-UV must be employed.

    Crucially, this protocol integrates a Self-Validating Spike & Recovery Step to ensure that the solvent does not degrade the compound during the equilibration phase—a common pitfall when handling reactive nitroaromatics.

    Step-by-Step Methodology
    • Solid Addition: Weigh exactly 10.0 mg of 4,6-dimethoxy-2-nitro-1-benzofuran into a 2.0 mL amber microcentrifuge tube.

      • Causality: Amber tubes are mandatory. Nitroaromatic systems (especially nitroveratryl derivatives) are highly susceptible to UV-induced photolysis.

    • Solvent Dispensing: Add 1.0 mL of the target solvent (e.g., DMSO or DCM) to the tube.

    • Equilibration: Seal the tube and incubate on a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for exactly 24 hours.

      • Causality: A 24-hour window ensures the crystal lattice reaches a dynamic, thermodynamic equilibrium with the solvated state, preventing kinetic overestimation.

    • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes.

      • Causality: High-speed centrifugation forcefully pellets sub-micron undissolved particulates that would otherwise scatter light and cause false-positive UV absorbance readings.

    • Self-Validation (Spike & Recovery):

      • Transfer 100 µL of the clear supernatant to a new amber HPLC vial and dilute 1:100 in the mobile phase.

      • Validation Step: In a parallel vial, spike the diluted sample with a known 10 µg/mL analytical standard of the compound.

      • Causality: If the recovery of the spiked standard deviates from 98-102%, it indicates solvent-induced degradation or detector non-linearity, invalidating the run.

    • Quantification: Analyze via HPLC-UV at the compound's λmax​ (typically ~320-340 nm for dimethoxy-nitro aromatics).

    Workflow Step1 Solid Addition (Amber Tube) Step2 Equilibration (24h, 25°C) Step1->Step2 Step3 Centrifugation (15k x g) Step2->Step3 Step4 Supernatant Dilution Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

    Fig 1: Self-validating shake-flask workflow for thermodynamic solubility.

    Handling, Stability, and Storage Insights

    When preparing stock solutions of 4,6-dimethoxy-2-nitro-1-benzofuran, researchers must account for its inherent chemical sensitivities:

    • Photolability: Compounds containing an ortho-nitrobenzyl or related nitrobenzofuran motif are frequently utilized as photolabile protecting groups in organic synthesis. Exposure to ambient fluorescent lighting or direct sunlight can trigger rapid photo-isomerization or degradation. All stock solutions must be prepared and stored in actinic (amber) glassware.

    • Oxidative Stability: While the solid powder is generally stable under proper conditions, solutions in ethereal solvents (e.g., THF, dioxane) should be avoided for long-term storage due to the potential formation of peroxides that can react with the electron-rich dimethoxy-aromatic ring.

    • Storage: Stock solutions in DMSO should be aliquoted and stored at -20°C under an inert argon atmosphere to maximize shelf life and prevent moisture ingress.

    References

    • PubChem. "(2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one". National Center for Biotechnology Information. Available at:[Link]

    • PubChem. "1,2-Dimethoxy-4-nitrobenzene". National Center for Biotechnology Information. Available at: [Link]

    Sources

    Exploratory

    In Silico Prediction of 4,6-Dimethoxy-2-nitro-1-benzofuran Bioactivity: A Technical Guide

    Executive Summary The rational design and computational evaluation of heterocyclic pharmacophores are foundational to modern drug discovery. Benzofuran derivatives, particularly 2-nitrobenzofurans, represent a privileged...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rational design and computational evaluation of heterocyclic pharmacophores are foundational to modern drug discovery. Benzofuran derivatives, particularly 2-nitrobenzofurans, represent a privileged class of scaffolds exhibiting a broad spectrum of biological activities, ranging from antimicrobial and antitubercular action to neuroprotection and kinase inhibition.

    This whitepaper provides an in-depth, self-validating computational methodology for predicting the bioactivity of 4,6-Dimethoxy-2-nitro-1-benzofuran (4,6-DMNBF) (CAS: 65162-18-7). By integrating Quantum Mechanics (QM), High-Throughput Virtual Screening (HTVS), and Molecular Dynamics (MD), this guide establishes a rigorous framework for evaluating the therapeutic potential and pharmacokinetic viability of this specific molecule.

    Structural Rationale & Target Landscape

    The architecture of 4,6-DMNBF features a highly functionalized core:

    • Benzofuran Ring: Facilitates strong π−π stacking and hydrophobic interactions within deep enzyme pockets.

    • 2-Nitro Group: Acts as a strong electron-withdrawing group (EWG) and a potential hydrogen-bond acceptor.

    • 4,6-Dimethoxy Groups: Serve as electron-donating groups (EDG), creating a "push-pull" electronic system across the aromatic core while providing additional hydrogen-bond acceptor sites.

    Historically, 2-nitrobenzofurans have been utilized as1[1]. Furthermore, benzofuran hybrids have demonstrated profound efficacy in2[2], acting as3[3], and functioning as 4[4].

    MechanisticPathway N1 Ligand 4,6-DMNBF N3 Interactions Pi-Pi Stacking H-Bonding Electrostatic N1->N3 N2 Target MTB NarL / AChE N2->N3 N4 Biological Outcome Target Inhibition Disease Modulation N3->N4

    Proposed molecular interaction pathway of 4,6-DMNBF with biological targets.

    Computational Workflow & Self-Validating Protocols

    To accurately predict the bioactivity of 4,6-DMNBF, a sequential, self-correcting computational pipeline must be employed.

    G A Ligand Preparation (4,6-Dimethoxy-2-nitro-1-benzofuran) B Quantum Mechanics (DFT) Charge & Geometry Optimization A->B C Target Identification (NarL, AChE, Kinases) B->C G In Silico ADMET Mutagenicity & Pharmacokinetics B->G D High-Throughput Molecular Docking (AutoDock Vina / Glide) C->D E Molecular Dynamics (MD) Simulations (100 ns, GROMACS) D->E F MM-PBSA Binding Free Energy Thermodynamic Profiling E->F F->G

    Computational workflow for predicting the bioactivity and safety profile of 4,6-DMNBF.

    Quantum Mechanical (QM) Ligand Preparation

    Before docking, the 3D geometry of 4,6-DMNBF must be optimized.

    • Protocol: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G(d,p) basis set to optimize the geometry and calculate Restrained Electrostatic Potential (RESP) charges.

    • Causality: Standard empirical charges (e.g., Gasteiger) often fail to capture the deep electron delocalization inherent in nitroaromatics. The "push-pull" effect between the dimethoxy and nitro groups significantly alters the electrostatic surface of the molecule. Accurate RESP charges are critical for preventing false-positive electrostatic scoring during docking.

    Molecular Docking Protocol
    • Protocol:

      • Retrieve target crystal structures (e.g., AChE or MTB NarL) from the Protein Data Bank (PDB).

      • Remove water molecules, add polar hydrogens, and assign Kollman charges.

      • Define the grid box centered on the native co-crystallized ligand's binding pocket.

      • Execute docking using AutoDock Vina or Schrödinger Glide.

    • Self-Validating System (Redocking): Before screening 4,6-DMNBF, re-dock the native co-crystallized ligand back into the active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. Validation Gate: If RMSD 2.0 Å, the grid and scoring parameters are validated. If RMSD > 2.0 Å, the system must be recalibrated (e.g., adjusting protonation states or grid size) before proceeding.

    Molecular Dynamics (MD) & Thermodynamic Profiling

    Static docking is insufficient for capturing the induced-fit mechanisms of highly functionalized heterocycles.

    • Protocol: Conduct a 100 ns MD simulation of the best-docked 4,6-DMNBF-protein complex using GROMACS with the GROMOS96 or CHARMM36 force field. Solvate the system in a simple point charge (SPC) water box and neutralize with counter-ions.

    • Causality: The dynamic hydrogen-bond network between the dimethoxy oxygen atoms and the target enzyme must be tracked over time. MD simulations reveal whether the initial docking pose is thermodynamically stable or merely an artifact of a rigid receptor.5[5].

    • Self-Validating System (Apo vs. Holo): Run parallel 100 ns MD simulations for the unliganded (apo) protein and the 4,6-DMNBF-bound (holo) complex. Validation Gate: The holo-complex should reach a steady-state RMSD plateau similar to or lower than the apo-protein. If the holo-complex RMSD continuously diverges, the docking pose is rejected.

    In Silico ADMET & Toxicity Profiling

    A molecule's bioactivity is irrelevant if its pharmacokinetic profile is fundamentally flawed. Quantitative Structure-Activity Relationship (QSAR) models must be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 4,6-DMNBF.

    Table 1: Predicted Physicochemical & ADMET Properties of 4,6-DMNBF

    PropertyValueComputational Rationale & Causality
    Molecular Weight 223.18 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), ensuring a high probability of oral absorption.
    LogP (Predicted) ~2.88Optimal lipophilicity (ideal range 2-3) for balancing aqueous solubility and lipid membrane permeability.
    Polar Surface Area 77.42 ŲA PSA < 90 Ų suggests excellent cell membrane penetration and potential blood-brain barrier (BBB) permeation (crucial for AChE targets).
    H-Bond Acceptors 5Provided by the nitro and dimethoxy oxygens, facilitating strong anchoring to target kinase/enzyme backbones.
    H-Bond Donors 0Lack of donors increases reliance on hydrophobic and π−π stacking interactions via the benzofuran core.
    Mutagenicity (Ames) High AlertThe nitro group is a notorious structural alert. Bacterial nitroreductases can reduce it to a reactive hydroxylamine, causing DNA damage.

    Note on Toxicity: The presence of the 2-nitro group triggers an Ames test alert. However, the electron-donating 4,6-dimethoxy groups alter the reduction potential of the nitro group. Advanced quantum mechanical calculations of the Lowest Unoccupied Molecular Orbital (LUMO) energy are required to accurately predict whether this specific derivative will undergo rapid enzymatic reduction in vivo.

    Conclusion

    The in silico prediction of 4,6-Dimethoxy-2-nitro-1-benzofuran's bioactivity requires a multi-tiered computational approach. By strictly adhering to QM-derived charge assignments, self-validating docking protocols, and rigorous MD simulations, researchers can accurately map this compound against high-value targets like MTB NarL and human multi-kinases. While its physicochemical properties suggest excellent bioavailability, its nitroaromatic toxicity profile must be carefully monitored and potentially mitigated through subsequent lead optimization.

    References

    • Prashantha Karunakar et al. "In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives.
    • Somaia S Abd El-Karim et al. "Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity.
    • MDPI Authors. "In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13." MDPI.
    • ACS Authors. "Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies." ACS Omega.
    • ProQuest Authors.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and SAR Profiling of 4,6-Dimethoxy-2-nitro-1-benzofuran Derivatives

    Executive Summary The 2-nitrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of antitubercular agents, selective nitroreductase-activated prodrugs, and novel a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 2-nitrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of antitubercular agents, selective nitroreductase-activated prodrugs, and novel antimicrobial compounds[1]. Specifically, the 4,6-dimethoxy-2-nitro-1-benzofuran core offers a highly electron-rich aromatic system, providing unique opportunities for late-stage functionalization and Structure-Activity Relationship (SAR) exploration. This application note details a robust, highly optimized, two-step synthetic protocol for constructing this core, followed by methodologies for SAR diversification.

    Mechanistic Rationale & Synthon Selection

    Historically, benzofurans were synthesized via the cyclization of 2-nitrovinylphenols. However, modern approaches utilize bromonitromethane as a highly efficient 1,1-ambiphilic one-carbon synthon[2].

    Causality of Reagent Selection: Bromonitromethane possesses dual reactivity. Under mildly basic conditions (using K₂CO₃), the acidic α-protons (pKₐ ~10) are abstracted to form a nucleophilic nitronate. This species undergoes a nitroaldol (Henry-type) addition to the aldehyde of 4,6-dimethoxysalicylaldehyde. Subsequently, the adjacent phenoxide acts as an internal nucleophile, displacing the α-bromide in an intramolecular Sₙ2 process to yield a 2-nitro-2,3-dihydrobenzofuran-3-ol intermediate[2]. This cascade is thermodynamically driven by the formation of the stable five-membered oxygen heterocycle.

    To achieve the fully aromatic target, the C-3 hydroxyl group must be eliminated. Because hydroxide is a poor leaving group, the intermediate is treated with acetic anhydride (Ac₂O) and pyridine. This converts the hydroxyl into an acetate, which readily undergoes base-promoted elimination (E1cB or E2) to restore aromaticity[1].

    Mechanism A 4,6-Dimethoxysalicylaldehyde + Bromonitromethane B Deprotonation & Aldol Addition (K2CO3 / DMF) A->B C Intramolecular O-Alkylation (Bromide Displacement) B->C D 2-Nitro-2,3-dihydrobenzofuran-3-ol (Intermediate) C->D E Dehydration (Ac2O / Pyridine) D->E F 4,6-Dimethoxy-2-nitro-1-benzofuran (Target Core) E->F

    Mechanistic pathway for 2-nitrobenzofuran synthesis via ambiphilic bromonitromethane.

    Experimental Protocols: Core Synthesis

    The following protocols are designed to be self-validating, incorporating specific checkpoints to ensure reaction fidelity.

    Protocol A: Synthesis of 4,6-Dimethoxy-2-nitro-2,3-dihydrobenzofuran-3-ol
    • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dimethoxysalicylaldehyde (10.0 mmol, 1.82 g) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

    • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 20.0 mmol, 2.76 g). Rationale: K₂CO₃ is basic enough to generate the nitronate but mild enough to prevent Cannizzaro disproportionation of the starting aldehyde.

    • Synthon Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add bromonitromethane (12.0 mmol, 1.68 g) over 10 minutes. Rationale: The initial deprotonation and nitroaldol addition are highly exothermic; cooling prevents polymerization.

    • Reaction: Remove the ice bath and stir the mixture at ambient temperature (20-25 °C) for 4-6 hours. Warming provides the activation energy required for the intramolecular Sₙ2 ring closure[2]. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.6) should convert to a more polar spot (R_f ~0.3).

    • Workup: Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product, or extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Dehydration to 4,6-Dimethoxy-2-nitro-1-benzofuran
    • Activation: Dissolve the crude intermediate from Protocol A in anhydrous dichloromethane (CH₂Cl₂, 30 mL).

    • Reagent Addition: Add pyridine (30.0 mmol, 2.4 mL) followed by acetic anhydride (30.0 mmol, 2.8 mL). Rationale: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate) and a base to neutralize the acetic acid byproduct, driving the elimination forward.

    • Elimination: Stir the reaction at room temperature for 12 hours. The conversion to the aromatic product is accompanied by a distinct color change (turning deep yellow) and a shift to a less polar TLC spot (R_f ~0.7 in Hexanes/EtOAc 8:2)[1].

    • Workup: Wash the organic layer sequentially with 1N HCl (3 x 20 mL) to selectively protonate and remove residual pyridine, followed by saturated NaHCO₃ (20 mL) to neutralize any remaining acid.

    • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, 5-10% EtOAc in Hexanes) to afford the pure core as a crystalline solid.

    Quantitative Data & Optimization

    Optimization of the cyclization step is critical for maximizing throughput for SAR libraries. Table 1 summarizes the condition screening for the intermediate formation.

    Table 1: Reaction Optimization for Dihydrobenzofuran-3-ol Synthesis

    EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
    1 K₂CO₃ DMF 25 4 85 Clean conversion, optimal Sₙ2 trajectory.
    2Cs₂CO₃DMF25288Faster kinetics, but cost-prohibitive for scale-up.
    3Et₃NCH₂Cl₂251245Incomplete reaction; base too weak for efficient nitronate formation.
    4K₂CO₃THF60660Lower yield; elevated temps led to competing aldol condensations.

    SAR Library Diversification Strategy

    Once the 4,6-dimethoxy-2-nitrobenzofuran core is synthesized, it serves as a versatile platform for SAR studies. The electron-donating methoxy groups at C-4 and C-6 activate the C-7 and C-3 positions toward functionalization.

    • C-3 Functionalization: Direct bromination (using NBS/DMF) occurs readily at C-3. The resulting 3-bromo derivative can undergo Suzuki-Miyaura cross-couplings to introduce aryl groups, modulating the lipophilicity (clogP) of the molecule[1].

    • C-7 Functionalization: Directed ortho-metalation allows for the introduction of solubilizing groups (e.g., morpholinoethoxyl chains) which have been shown to drastically improve the Selectivity Index (SI) in antitubercular assays[1].

    • Nitro Group Exploitation: The 2-nitro group is highly electron-withdrawing, making the benzofuran core susceptible to dearomative Michael additions under organocatalytic conditions, enabling the synthesis of complex 3D spiro-architectures[3].

    SAR_Workflow cluster_0 SAR Diversification Core Synthesize 4,6-Dimethoxy-2-nitrobenzofuran Core C3 C-3 Functionalization (Electrophilic Substitution) Core->C3 C7 C-7 Functionalization (Directed Metalation) Core->C7 Nitro Nitro Group Modification (Dearomative Additions) Core->Nitro Assay In Vitro Biological Profiling (Anti-Mtb MIC, Cytotoxicity) C3->Assay C7->Assay Nitro->Assay Lead Lead Optimization & In Vivo Efficacy Assay->Lead

    SAR library generation and biological evaluation workflow for 2-nitrobenzofuran derivatives.

    Table 2: Representative SAR Profiling Data for 2-Nitrobenzofurans (Data trends modeled after benchmark antitubercular calanolide analogues[1])

    Compound IDR³ SubstituentR⁷ SubstituentMIC (µg/mL) Mtb H37RvCytotoxicity IC₅₀ (µg/mL)Selectivity Index (SI)
    Core (1a)-H-H0.6>50>83
    1b-Br-H1.2>50>41
    1c-Phenyl-H0.340133
    1d-H-CH₂-Morpholine0.15>50>333

    References

    • Synthetic Calanolides with Bactericidal Activity against Replicating and Nonreplicating Mycobacterium tuberculosis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Methods for the preparation of 2-nitrobenzofurans Chemical and Pharmaceutical Bulletin URL:[Link]

    • Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

    Sources

    Application

    Application Notes and Protocols for Enzyme Inhibition Assays Using 4,6-Dimethoxy-2-nitro-1-benzofuran

    Authored by: A Senior Application Scientist Introduction: The Potential of Benzofurans in Drug Discovery The benzofuran scaffold is a privileged heterocyclic structure frequently found in natural products and synthetic m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored by: A Senior Application Scientist

    Introduction: The Potential of Benzofurans in Drug Discovery

    The benzofuran scaffold is a privileged heterocyclic structure frequently found in natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of benzofuran have been reported to possess antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2][3][4] The diverse therapeutic potential of these compounds has spurred significant interest in their synthesis and evaluation as targeted therapeutic agents.[1][5] Many drugs function by inhibiting specific enzymes involved in disease processes, making enzyme inhibition a critical area of study in pharmacology.[6]

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4,6-Dimethoxy-2-nitro-1-benzofuran , a member of the benzofuran family, in enzyme inhibition assays. While the broader class of nitro-containing compounds has been explored for various biological activities,[7][8] and dimethoxy-substituted benzofurans have shown promise in medicinal chemistry,[9][10][11] this application note will detail the principles and a practical protocol for assessing the inhibitory potential of this specific molecule. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for generating reliable and reproducible data.

    Scientific Underpinnings of Enzyme Inhibition Assays

    Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, forms the bedrock of inhibition assays.[6] The Michaelis-Menten model is a fundamental concept that describes the relationship between the substrate concentration ([S]) and the reaction velocity (v).[6] Two key parameters derived from this model are:

    • K­­m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[6]

    • Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[6]

    Enzyme inhibitors are molecules that decrease an enzyme's activity.[6] They are broadly classified based on their mechanism of action:

    • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition increases the apparent Km but does not affect Vmax.[6] The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.[12]

    • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, Vmax is decreased, while Km remains unchanged.[6]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition leads to a decrease in both Vmax and Km.

    The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) . This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13][14] A lower IC50 value indicates a more potent inhibitor.[13]

    Experimental Workflow for a General Enzyme Inhibition Assay

    The following diagram illustrates a typical workflow for determining the enzyme inhibitory activity of a compound like 4,6-Dimethoxy-2-nitro-1-benzofuran.

    Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme Stock - Substrate Stock - Buffer - Inhibitor (4,6-Dimethoxy-2-nitro-1-benzofuran) Stock B Determine Optimal Assay Conditions: - pH, Temperature - Enzyme Concentration - Substrate Concentration (around Km) A->B Optimization C Set up Assay Plate: - Negative Control (No Inhibitor) - Positive Control (Known Inhibitor) - Test Wells (Serial Dilutions of Inhibitor) B->C Proceed to Assay D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction by Adding Substrate D->E F Monitor Reaction Progress (e.g., Spectrophotometry, Fluorometry) E->F G Calculate Initial Reaction Velocities F->G Data Acquisition H Plot Dose-Response Curve: % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I J (Optional) Perform Kinetic Studies to Determine Inhibition Mechanism I->J Further Characterization

    Caption: A generalized workflow for conducting an enzyme inhibition assay.

    Detailed Protocol: Determining the IC50 of 4,6-Dimethoxy-2-nitro-1-benzofuran

    This protocol provides a step-by-step methodology for a typical enzyme inhibition assay using a spectrophotometric method.[15][16]

    Part 1: Preparation of Reagents and Optimization
    • Reagent Preparation:

      • Assay Buffer: Prepare a buffer solution appropriate for the enzyme of interest, ensuring the pH is at the enzyme's optimum.[16] For example, 50 mM Tris-HCl, pH 8.0.[17]

      • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. It is crucial to keep the enzyme on ice to maintain its activity.[18]

      • Substrate Stock Solution: Dissolve the substrate in the assay buffer to create a concentrated stock solution.

      • Inhibitor Stock Solution (4,6-Dimethoxy-2-nitro-1-benzofuran): Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO. Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1-2%).[19]

    • Assay Optimization (Self-Validating System):

      • Enzyme Concentration: Determine the enzyme concentration that results in a linear reaction rate over a defined period. This is achieved by measuring the activity of several dilutions of the enzyme.[15]

      • Substrate Concentration: For IC50 determination, it is common to use a substrate concentration around its Km value.[20] This ensures that the assay is sensitive to competitive inhibitors.

    Part 2: IC50 Determination Assay

    The following steps are typically performed in a 96-well microplate format for high-throughput analysis.[16]

    • Prepare Inhibitor Dilutions: Create a series of dilutions of the 4,6-Dimethoxy-2-nitro-1-benzofuran stock solution in the assay buffer. A common approach is a 10-point, 3-fold serial dilution.

    • Set up the Assay Plate:

      • Blank Wells: Contain all reaction components except the enzyme.

      • Negative Control (0% Inhibition): Contain all reaction components, including the same concentration of DMSO as the test wells, but no inhibitor.

      • Positive Control: Contain all reaction components and a known inhibitor of the target enzyme.

      • Test Wells: Contain the assay buffer, enzyme, and the various dilutions of 4,6-Dimethoxy-2-nitro-1-benzofuran.

    • Pre-incubation: Add the enzyme and the inhibitor (or DMSO for the negative control) to the appropriate wells. Allow the plate to incubate for a short period (e.g., 5-10 minutes) at the optimal temperature.[17] This allows the inhibitor to bind to the enzyme before the reaction is initiated.

    • Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.

    • Monitor the Reaction: Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at regular intervals for a set period.[17] The wavelength will depend on the substrate and product.

    Part 3: Data Analysis and Interpretation
    • Calculate Initial Velocities: For each well, determine the initial reaction rate (velocity) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate Percent Inhibition: Normalize the data to the negative control using the following formula: % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_no_inhibitor))

    • Generate a Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. The resulting curve is typically sigmoidal.[21][22]

    • Determine the IC50: The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the dose-response curve.[13] This can be calculated using non-linear regression analysis with software such as GraphPad Prism or specialized Excel add-ins.[21][22]

    Data Presentation: A Hypothetical Example

    The following table summarizes hypothetical data for an IC50 determination of 4,6-Dimethoxy-2-nitro-1-benzofuran against a target enzyme.

    [Inhibitor] (µM)Log [Inhibitor]Average Velocity (mOD/min)% Inhibition
    0 (Control)-50.00
    0.1-1.048.53
    0.3-0.5245.19.8
    1.00.038.223.6
    3.00.4826.547
    10.01.015.369.4
    30.01.488.183.8
    100.02.04.990.2

    Determining the Mechanism of Inhibition

    To understand how 4,6-Dimethoxy-2-nitro-1-benzofuran inhibits the enzyme, further kinetic studies are necessary. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).[6]

    Inhibition Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Competitive Inhibitor binds to the active site. Increases apparent Km. Vmax is unchanged. dot1 dot2 dot1->dot2 No Inhibitor dot3 dot1->dot3 With Inhibitor Noncompetitive Inhibitor binds to an allosteric site. Km is unchanged. Decreases Vmax. dot4 dot5 dot4->dot5 No Inhibitor dot6 dot4->dot6 With Inhibitor

    Caption: A conceptual representation of competitive vs. non-competitive inhibition.

    The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition:

    • Competitive Inhibition: Lines intersect on the y-axis.[14]

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

    Conclusion and Future Directions

    This application note provides a robust framework for evaluating the enzyme inhibitory potential of 4,6-Dimethoxy-2-nitro-1-benzofuran. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data. The determination of the IC50 value is a crucial first step in characterizing a potential drug candidate. Further studies to elucidate the mechanism of inhibition and to assess the compound's selectivity against other enzymes are essential next steps in the drug discovery process. The broad biological activities associated with the benzofuran scaffold suggest that 4,6-Dimethoxy-2-nitro-1-benzofuran could be a valuable lead compound for further optimization and development.

    References

    • Biochemistry Breakdown: Understanding Enzyme Kinetics and Inhibition. (2025, February 20). [Source not available].
    • IC50. (n.d.). In Wikipedia. Retrieved from [Link]

    • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

    • Yonetani, T., & Theorell, H. (1964). Mechanistic and kinetic studies of inhibition of enzymes. Archives of Biochemistry and Biophysics, 106(1-3), 243-251.
    • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Clyte. Retrieved from [Link]

    • Enzyme Kinetics and Inhibition. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

    • How to calculate IC50. (2023, June 18). ResearchGate. Retrieved from [Link]

    • Enzyme Kinetics and Inhibition Mechanisms. (n.d.). Scribd.
    • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

    • IC50 Determination. (n.d.). edX. Retrieved from [Link]

    • IC50's: An Approach to High-Throughput Drug Discovery. (n.d.). [Source not available].
    • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024, August 23). PubMed. Retrieved from [Link]

    • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

    • Enzymatic activity and inhibition assay. (n.d.). Bio-protocol. Retrieved from [Link]

    • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved from [Link]

    • Working with Enzymes: Stability, Purification and Activity. (2025, May 23). Bitesize Bio. Retrieved from [Link]

    • A Guide to Enzyme Assay Kits. (2025, May 13). Biocompare. Retrieved from [Link]

    • Guidelines for the digestive enzymes inhibition assay. (2022, August 1). ResearchGate. Retrieved from [Link]

    • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). [Source not available].
    • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC. Retrieved from [Link]

    • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (n.d.). [Source not available].
    • Synthesis and Antibacterial Activity of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl-methanone Derivatives and its Intermediates. (2015, March 17). Asian Journal of Chemistry. Retrieved from [Link]

    • Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives. (n.d.). Google Patents.
    • EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. (n.d.). [Source not available].
    • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (n.d.). PMC. Retrieved from [Link]

    • Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. (2019, February 6). The Journal of Organic Chemistry. Retrieved from [Link]

    • (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one. (n.d.). PubChem. Retrieved from [Link]

    • Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. (n.d.). ResearchGate. Retrieved from [Link]

    • Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. (2012, July 15). PubMed. Retrieved from [Link]

    • 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. (2023, January 20). [Source not available].
    • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved from [Link]

    • Chemical Synthesis and Properties of Nitro Compounds. (n.d.). [Source not available].
    • Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. (2024, December 14). PMC. Retrieved from [Link]

    • Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. (2019, December 31). The Journal of Organic Chemistry. Retrieved from [Link]

    • Competitive profiling for enzyme inhibitors using chemical probes. (n.d.). PubMed. Retrieved from [Link]

    • Journal of enzyme inhibition and medicinal chemistry. (n.d.). VIVO.
    • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2025, January 19). Frontiers. Retrieved from [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    4,6-Dimethoxy-2-nitro-1-benzofuran stability and degradation issues

    Welcome to the technical support guide for 4,6-Dimethoxy-2-nitro-1-benzofuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for 4,6-Dimethoxy-2-nitro-1-benzofuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound. Here, we address common stability and degradation issues through troubleshooting guides and frequently asked questions, ensuring the integrity and success of your experiments.

    I. Understanding the Molecule: Inherent Stability and Reactivity

    4,6-Dimethoxy-2-nitro-1-benzofuran is a multifaceted molecule with a benzofuran core, electron-donating methoxy groups, and an electron-withdrawing nitro group. This unique combination of functional groups dictates its reactivity and stability profile. The benzofuran ring system itself can be susceptible to hydrolysis under strong acidic or basic conditions. The nitro group, a strong electron-withdrawing group, activates the benzofuran ring, particularly the double bond, making it susceptible to nucleophilic attack and other addition reactions.

    The methoxy groups, being electron-donating, can influence the overall electron density of the aromatic ring, potentially impacting its reactivity and the stability of reaction intermediates. It is this delicate electronic balance that researchers must consider when designing experiments.

    II. Troubleshooting Guide: Common Experimental Issues

    This section addresses specific problems you might encounter during your work with 4,6-Dimethoxy-2-nitro-1-benzofuran, providing explanations for the underlying causes and actionable solutions.

    Scenario 1: Unexpected Degradation During Reaction or Work-up

    • Question: I'm observing significant degradation of my 4,6-Dimethoxy-2-nitro-1-benzofuran during a reaction, even under what I considered to be mild conditions. My TLC/LC-MS analysis shows multiple new spots/peaks that I can't identify. What could be happening?

    • Answer: The 2-nitrobenzofuran scaffold is known to be reactive and can undergo dearomatization reactions. The presence of the nitro group makes the double bond of the furan ring highly susceptible to nucleophilic attack. This can lead to a variety of degradation products, especially in the presence of nucleophiles, bases, or even certain solvents.

      Potential Causes & Solutions:

      • pH Instability: The benzofuran ring system can be sensitive to both strongly acidic and basic conditions, which can lead to hydrolysis.[1]

        • Recommendation: Carefully control the pH of your reaction mixture. If possible, work under neutral or near-neutral conditions. If your reaction requires acidic or basic conditions, consider using milder reagents or minimizing the reaction time.

      • Nucleophilic Attack: Common laboratory nucleophiles (e.g., thiols, amines, or even water under certain conditions) can react with the activated double bond of the 2-nitrobenzofuran.[2]

        • Recommendation: Ensure your solvents and reagents are anhydrous and free of nucleophilic impurities. If a nucleophile is a necessary part of your reaction, consider protecting the benzofuran ring or using a more selective reagent.

      • Thermal Stress: Although many benzofurans are stable under normal conditions, high temperatures can promote degradation.[3] The thermal decomposition of nitroaromatic compounds can be complex, sometimes involving the cleavage of the C-NO2 bond or isomerization.[4]

        • Recommendation: Run your reactions at the lowest effective temperature. If heating is necessary, perform a time-course study to determine the optimal heating time that maximizes product formation while minimizing degradation.

    Scenario 2: Loss of Compound Integrity During Storage

    • Question: I've stored a solution of 4,6-Dimethoxy-2-nitro-1-benzofuran in my standard solvent (e.g., DMSO, methanol) in the refrigerator/freezer. After a few days/weeks, I see a decrease in the concentration of my parent compound and the appearance of new peaks in my analytical trace. Why is this happening?

    • Answer: The stability of 4,6-Dimethoxy-2-nitro-1-benzofuran in solution can be compromised by several factors, even under standard storage conditions.

      Potential Causes & Solutions:

      • Photodegradation: Nitroaromatic compounds are often sensitive to light.[5][6] Exposure to ambient light, especially UV light, can induce photochemical reactions, leading to degradation.[5][6] The mechanism can involve a nitro-to-nitrite rearrangement.[6]

        • Recommendation: Always store solutions of 4,6-Dimethoxy-2-nitro-1-benzofuran in amber vials or protect them from light by wrapping the container in aluminum foil. Work in a fume hood with the sash down to minimize light exposure during handling.

      • Solvent Reactivity: While common solvents like DMSO and methanol are generally considered inert, they can contain impurities (e.g., water, dissolved oxygen) that may contribute to degradation over time.

        • Recommendation: Use high-purity, anhydrous solvents for preparing stock solutions. For long-term storage, consider storing the compound as a solid at -20°C or below, protected from light and moisture. If a stock solution is necessary, prepare it fresh whenever possible. For aqueous solutions, it is often recommended not to store them for more than a day.[7]

      • Oxidation: The benzofuran ring and its substituents can be susceptible to oxidation, especially if exposed to air for prolonged periods.

        • Recommendation: Purge stock solutions with an inert gas like argon or nitrogen before sealing and storing.

    III. Frequently Asked Questions (FAQs)

    • Q1: What are the ideal storage conditions for solid 4,6-Dimethoxy-2-nitro-1-benzofuran?

      • A1: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

    • Q2: What analytical techniques are best for monitoring the stability of this compound?

      • A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying the parent compound and detecting degradation products.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of any degradants, which can provide clues to the degradation pathway.[8]

    • Q3: Are there any known incompatible reagents I should avoid?

      • A3: Be cautious with strong nucleophiles, strong bases, and strong reducing agents (unless a specific reduction of the nitro group is intended). The 2-nitrobenzofuran system is known to react with thiols and other nucleophiles.[2]

    • Q4: How can I perform a forced degradation study to understand the stability of my compound?

      • A4: A forced degradation study involves subjecting the compound to various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[9] A typical study would include exposure to acidic, basic, oxidative, thermal, and photolytic stress.

    IV. Experimental Protocols & Data

    Protocol 1: Forced Degradation Study

    This protocol provides a framework for assessing the stability of 4,6-Dimethoxy-2-nitro-1-benzofuran under various stress conditions.

    Objective: To identify the degradation products of 4,6-Dimethoxy-2-nitro-1-benzofuran and establish its stability profile.

    Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of 4,6-Dimethoxy-2-nitro-1-benzofuran in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[1]

      • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.[1]

      • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[1]

      • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

      • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) or natural sunlight.

    • Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by HPLC-UV and LC-MS.

    • Data Analysis: Compare the chromatograms of the stressed samples with that of a control (unstressed) sample. Identify and quantify the parent compound and any degradation products.

    Data Presentation:

    Stress ConditionDurationParent Compound Remaining (%)Major Degradation Products (m/z)
    0.1 M HCl, 60°C8 hours85%[List m/z values]
    0.1 M NaOH, RT4 hours60%[List m/z values]
    3% H₂O₂, RT24 hours92%[List m/z values]
    80°C (solid)48 hours98%[List m/z values]
    UV light (254 nm)2 hours45%[List m/z values]

    Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.

    V. Visualizing Degradation and Workflows

    To better understand the potential degradation pathways and the experimental workflow for stability testing, the following diagrams are provided.

    G cluster_degradation Potential Degradation Pathways Parent 4,6-Dimethoxy-2-nitro-1-benzofuran Hydrolysis Hydrolysis Product (Ring Opening) Parent->Hydrolysis Acid/Base Photodegradation Photolysis Product (e.g., Nitrite Isomer) Parent->Photodegradation Light Nucleophilic_Addition Nucleophilic Adduct Parent->Nucleophilic_Addition Nucleophile

    Caption: Potential degradation pathways for 4,6-Dimethoxy-2-nitro-1-benzofuran.

    G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Quench Sample->Neutralize Analyze Analyze by HPLC & LC-MS Neutralize->Analyze Data Compare Data & Identify Degradants Analyze->Data

    Caption: Experimental workflow for a forced degradation study.

    VI. References

    • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. (2022). SPIE Digital Library. Available at: [Link]

    • Fan, X., et al. (1996). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology, 30(4), 1358-1364. Available at: [Link]

    • Wang, Z., et al. (2024). Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans: Access to Sulfur-Containing Polyheterocyclic Compounds. Organic Letters. Available at: [Link]

    • Methods for the preparation of 2-nitrobenzofurans. (2021). ProQuest. Available at: [Link]

    • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). Journal of Environmental Sciences. Available at: [Link]

    • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

    • Singh, B. K., et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-27. Available at: [Link]

    • Analytical methods for the degradation of phytoconstituents. (2021). International Journal in Management and Social Science. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Poor Aqueous Solubility of 4,6-Dimethoxy-2-nitro-1-benzofuran

    [label="Evaluate Cyclodextrin\nComplexation", fillcolor="# Refining the Workflow I've been refining the Graphviz diagrams, specifically the cyclodextrin complexation workflow. I'm focusing on clarity of steps and incorpo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="Evaluate Cyclodextrin\nComplexation", fillcolor="#

    Refining the Workflow

    I've been refining the Graphviz diagrams, specifically the cyclodextrin complexation workflow. I'm focusing on clarity of steps and incorporating specific reagent concentrations and mixing times. I am creating a titration protocol to determine the optimal HP-β-CD concentration, and a protocol for assessing inclusion complex formation using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).

    Welcome to the Technical Support Center for formulation and assay development. 4,6-Dimethoxy-2-nitro-1-benzofuran is a highly lipophilic compound. Its planar aromatic structure, combined with the hydrophobic methoxy groups and the nitro moiety, results in a highly stable crystal lattice and extremely poor thermodynamic solubility in aqueous media.

    This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve stable aqueous concentrations for your in vitro and in vivo applications.

    Strategic Decision Matrix for Solubility Enhancement

    Before selecting a method, it is critical to understand the causality behind the precipitation and match the solution to your assay's tolerance limits.

    G Start Compound Precipitates in Aqueous Media Step1 Assess Assay Tolerance for Co-solvents Start->Step1 Solvent Use DMSO/PEG 400 (≤1% final conc.) Step1->Solvent High Tolerance CD_Check Evaluate Cyclodextrin Complexation Step1->CD_Check Low Tolerance / In Vivo CD_Success HP-β-CD Inclusion Complex CD_Check->CD_Success Fits Cavity Size Nano Nanosuspension / Lipid Formulation CD_Check->Nano Steric Hindrance

    Figure 1: Decision tree for selecting the optimal solubility enhancement strategy based on assay constraints.

    Frequently Asked Questions & Troubleshooting

    Q1: Why does 4,6-Dimethoxy-2-nitro-1-benzofuran immediately precipitate when diluted from a DMSO stock into my assay buffer?

    A1: This phenomenon is known as "solvent shift precipitation." When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water[1]. Because the benzofuran derivative has negligible aqueous solubility, the local concentration of the drug instantly exceeds its saturation point in the newly formed aqueous environment, leading to rapid nucleation and precipitation. Troubleshooting: Always add the DMSO stock to the aqueous buffer under vigorous vortexing to ensure rapid dispersion, and keep the final DMSO concentration below 1% (or the maximum tolerated limit of your specific assay)[1].

    Q2: How do I choose between co-solvents and cyclodextrins?

    A2: The choice depends on the biological system. Co-solvents (like DMSO or PEG 400) are simple to implement but can cause cellular toxicity or interfere with target binding kinetics at higher concentrations[1]. Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), form a hydrophilic inclusion complex around the lipophilic benzofuran core, masking its hydrophobicity[2]. This provides a 10- to 100-fold increase in apparent solubility with significantly lower cellular toxicity, making it ideal for sensitive cell-based assays or in vivo dosing[1][3].

    Q3: How do I verify that an inclusion complex has actually formed?

    A3: A self-validating system requires empirical proof of complexation. You should generate a Phase-Solubility Diagram (Higuchi and Connors method)[4]. By plotting the concentration of dissolved 4,6-Dimethoxy-2-nitro-1-benzofuran against increasing concentrations of cyclodextrin, an A-type (linear) phase-solubility profile confirms a 1:1 stoichiometric inclusion complex[4][5].

    Quantitative Comparison of Enhancement Techniques

    The following table summarizes the expected outcomes and limitations of various solubility enhancement strategies for benzofuran derivatives[1].

    TechniqueExpected Solubility IncreasePrimary AdvantagesLimitations / Causality of Failure
    Co-solvents (DMSO, PEG 400) 2 to 50-foldSimple, immediate implementation.Solvent toxicity; rapid precipitation upon further dilution.
    Cyclodextrins (HP-β-CD) 10 to 100-foldLow toxicity; masks hydrophobic core; stabilizes compound[2].Bulky substituents may hinder cavity insertion.
    Lipid Emulsions 100 to 1,000-foldHigh loading capacity; mimics dietary lipid absorption.Complex preparation; potential phase separation over time.
    Nanosuspensions > 1,000-foldDrastically increases dissolution rate via increased surface area.Requires specialized milling/homogenization equipment.

    Standard Operating Protocols

    Protocol 1: Co-Solvent Titration & Vehicle Control Setup

    Objective: Determine the minimum co-solvent concentration required to maintain 4,6-Dimethoxy-2-nitro-1-benzofuran in solution without assay interference.

    • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

    • Serial Dilution: Create a serial dilution of the stock in DMSO to achieve 100x the desired final assay concentrations.

    • Aqueous Transfer: Aliquot your aqueous assay buffer into a 96-well plate.

    • Dispersion: While shaking the plate at 800 RPM, rapidly inject 1 µL of the DMSO stock into 99 µL of the buffer (yielding a 1% final DMSO concentration)[1].

    • Validation: Visually inspect for turbidity using a microscope or measure absorbance at 600 nm to detect light scattering from micro-precipitates.

    • Control: Always run a vehicle control containing the exact same final percentage of DMSO without the compound.

    Protocol 2: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

    Objective: Create a stable, water-soluble powder formulation of the benzofuran derivative.

    Workflow N1 Weigh HP-β-CD N2 Add 50:50 EtOH:Water to form paste N1->N2 N3 Add 4,6-Dimethoxy-2-nitro- 1-benzofuran N2->N3 N4 Knead for 30-60 mins N3->N4 N5 Dry & Pulverize N4->N5

    Figure 2: Step-by-step workflow for the cyclodextrin kneading method.

    • Molar Ratio Determination: Calculate the masses required for a 1:1 molar ratio of 4,6-Dimethoxy-2-nitro-1-benzofuran to HP-β-CD[1][4].

    • Paste Formation: Place the accurately weighed HP-β-CD into a glass mortar. Add a minimal volume of a 50:50 ethanol:water mixture dropwise until a uniform, thick paste is formed[1].

    • Incorporation: Gradually add the weighed benzofuran derivative to the cyclodextrin paste.

    • Kneading: Mechanically knead the mixture with a pestle for 30 to 60 minutes. The mechanical shear forces the lipophilic drug into the hydrophobic cavity of the cyclodextrin[1][3].

    • Drying: Transfer the paste to a vacuum desiccator and dry at room temperature for 24 hours to remove all residual ethanol and water.

    • Pulverization: Grind the dried complex into a fine powder. This powder can now be directly dissolved in aqueous buffers, yielding significantly higher concentrations of the active compound.

    References

    • Chemical Journals. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from: [Link]

    • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from:[Link]

    • ResearchGate. Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from: [Link]

    • PMC. Significantly improving the solubility and anti-inflammatory activity of fenofibric acid with native and methyl-substituted beta-cyclodextrins via complexation. Retrieved from: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Derivatization of 4,6-Dimethoxy-2-nitro-1-benzofuran

    Welcome to the Technical Support Center for the derivatization and functionalization of 4,6-Dimethoxy-2-nitro-1-benzofuran . This guide is designed for researchers and drug development professionals seeking to optimize r...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the derivatization and functionalization of 4,6-Dimethoxy-2-nitro-1-benzofuran . This guide is designed for researchers and drug development professionals seeking to optimize reaction conditions, troubleshoot low yields, and understand the mechanistic causality behind specific synthetic protocols.

    The unique electronic push-pull system of this molecule—driven by the electron-donating 4,6-dimethoxy groups and the strongly electron-withdrawing 2-nitro group—makes it a highly versatile building block. It is particularly valuable for synthesizing complex polycyclic frameworks and fluorophore precursors[1].

    Reaction Pathways & Mechanistic Workflow

    The following diagram illustrates the three primary, self-validating derivatization pathways for 4,6-dimethoxy-2-nitro-1-benzofuran: N-triggered dearomatization, thermal Diels-Alder cycloaddition, and selective nitroreduction.

    G A 4,6-Dimethoxy-2-nitro-1-benzofuran (Starting Material) B Dearomative (3+2) Cycloaddition A->B para-Quinamines (Mild Base, DCM) C Thermal Diels-Alder Reaction A->C Dienes (Thermal, Normal Demand) D Selective Nitroreduction A->D Zn/AcOH or Raney Ni/N2H4 E Benzofuro[3,2-b]indol-3-ones (Polycyclic Frameworks) B->E F Dibenzofurans (via Nitro Extrusion) C->F G 2-Amino-4,6-dimethoxybenzofuran (Fluorophore Precursors) D->G

    Derivatization pathways of 4,6-Dimethoxy-2-nitro-1-benzofuran and resulting structural classes.

    Validated Experimental Protocols

    Protocol A: N-Triggered Dearomative (3+2) Cycloaddition

    Objective: Construct highly diastereoselective benzofuro[3,2-b]indol-3-one derivatives[1].

    • Preparation: In an oven-dried Schlenk tube, dissolve 4,6-dimethoxy-2-nitro-1-benzofuran (1.0 equiv) and the selected para-quinamine (1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Initiation: Add N,N-Diisopropylethylamine (DIPEA, 0.2 equiv) dropwise at 25 °C.

    • Reaction: Stir the mixture under an argon atmosphere for 12–24 hours. Monitor the consumption of the benzofuran via TLC (Hexanes/EtOAc 3:1).

    • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography to isolate the polycyclic framework.

    Protocol B: Thermal Diels-Alder Cycloaddition & Nitro Extrusion

    Objective: Synthesize functionalized dibenzofurans via normal-demand polar cycloaddition[2].

    • Preparation: Combine 4,6-dimethoxy-2-nitro-1-benzofuran (1.0 equiv) and an electron-rich diene (e.g., 1-trimethylsilyloxy-1,3-butadiene, 3.0 equiv) in a heavy-walled sealed pressure tube.

    • Reaction: Heat the neat mixture (or use a protic ionic liquid solvent) to 120–130 °C. Maintain this temperature for 48 hours. The high temperature is strictly required to facilitate the thermal extrusion of the nitro group following the initial cycloaddition[2].

    • Workup: Cool the vessel to room temperature safely. Dilute the crude mixture with DCM and concentrate under reduced pressure.

    • Purification: Purify via silica gel chromatography to yield the aromatized dibenzofuran.

    Protocol C: Selective Nitroreduction

    Objective: Reduce the 2-nitro group to an amine without cleaving the benzofuran core[3].

    • Preparation: Dissolve the nitrobenzofuran (1.0 equiv) in glacial acetic acid (0.2 M).

    • Reduction: Cool the flask to 0 °C. Slowly add activated Zinc dust (5.0 equiv) in small portions over 30 minutes to control the exothermic reaction.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Workup: Filter the suspension through a pad of Celite to remove zinc salts. Carefully neutralize the filtrate with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the 2-amino derivative.

    Quantitative Optimization Data

    The following table summarizes the optimization of reaction conditions for the Dearomative (3+2) Cycloaddition (Protocol A). Notice how solvent polarity and base selection directly impact the diastereomeric ratio (dr) and overall yield.

    SolventBase (0.2 equiv)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
    DCM (Anhydrous) DIPEA 25 12 95 > 20:1
    THFDIPEA25188215:1
    TolueneTEA8024455:1
    Acetonitrile (MeCN)K₂CO₃25246010:1

    Troubleshooting & FAQs

    Q: Why am I observing low diastereoselectivity (dr < 20:1) in my dearomative (3+2) cycloaddition?

    Causality: Diastereoselectivity in N-triggered dearomatization relies on the rigid, highly ordered transition state formed between the para-quinamine and the highly electrophilic C3 position of the benzofuran[1]. If you are using coordinating solvents (like THF) or elevated temperatures, the transition state becomes looser. Furthermore, the steric bulk of the 4,6-dimethoxy groups requires a precise approach angle. A loose transition state allows for epimerization before the final ring closure. Solution: Switch to a non-coordinating solvent like anhydrous DCM and strictly maintain the reaction at room temperature (25 °C). Ensure your DIPEA is dry and free of nucleophilic impurities.

    Q: During the Diels-Alder reaction, I isolate an intermediate with the nitro group still attached. How do I drive the reaction to the dibenzofuran?

    Causality: 2-Nitrobenzofurans act as powerful dienophiles in normal-demand polar Diels-Alder reactions because the strongly electron-withdrawing nitro group lowers the LUMO of the benzofuran core[2]. However, the initial cycloadduct retains the nitro group. Complete aromatization to the dibenzofuran requires the thermal extrusion (denitration) of this group[2]. If the temperature is too low, the activation energy for extrusion is not met. Solution: Increase the reaction temperature to at least 120–130 °C in a sealed tube. If thermal degradation of your specific diene is a concern at these temperatures, consider running the reaction in a high-boiling protic ionic liquid (PIL), which has been shown to lower the activation barrier for polar cycloadditions and subsequent extrusion.

    Q: My nitroreduction using Pd/C and H₂ resulted in a complex mixture with degraded benzofuran cores. What happened?

    Causality: The benzofuran ring—particularly when heavily activated by electron-donating methoxy groups at the 4 and 6 positions—is highly susceptible to catalytic hydrogenolysis. Under pressurized H₂ with palladium catalysts, the delicate heterocyclic core undergoes ring-opening, leading to complex, inseparable degradation products. Solution: You must utilize milder, chemoselective reduction conditions. The classic Zn/Acetic acid protocol (Protocol C) or Hydrazine with Raney Nickel reliably reduces the nitro group to an amine (often with >80% yields) without cleaving the oxygen-containing heterocyclic core[3].

    Sources

    Optimization

    Technical Support Center: In Vitro Cell Toxicity of 4,6-Dimethoxy-2-nitro-1-benzofuran

    Introduction This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vitro cytotoxic effects of 4,6-Dimethoxy-2-nitro-1-benzofuran. Benzofuran derivat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vitro cytotoxic effects of 4,6-Dimethoxy-2-nitro-1-benzofuran. Benzofuran derivatives are a significant class of heterocyclic compounds present in many natural and synthetic products, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The addition of a nitro group, as in this compound, can significantly influence its biological and toxicological profile. Nitroaromatic compounds are often associated with specific mechanisms of toxicity, such as the generation of reactive oxygen species (ROS) through redox cycling[3].

    This guide provides a structured, question-and-answer-based approach to troubleshoot common experimental challenges, interpret results, and understand the potential mechanistic basis for the observed cytotoxicity.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses high-level questions regarding the expected behavior and handling of 4,6-Dimethoxy-2-nitro-1-benzofuran in cell-based assays.

    Q1: What is the likely mechanism of cytotoxicity for this compound?

    A1: While data on this specific isomer is limited, the core structure provides strong clues. The toxicity of nitroaromatic compounds, including nitrofurans, is often linked to the one-electron reduction of the nitro group by cellular reductases (e.g., cytochrome P450 enzymes)[3][4]. This process can initiate a futile redox cycle, generating superoxide radicals and leading to oxidative stress. This, in turn, can trigger downstream events like mitochondrial dysfunction, DNA damage, and apoptosis[5]. It is also possible that toxicity mechanisms independent of nitro-reduction exist, as observed in some nitrofuran analogs[3].

    Q2: The compound has low aqueous solubility. How should I prepare it for cell culture experiments?

    A2: Poor solubility is a common challenge with benzofuran derivatives[6]. The recommended first step is to prepare a high-concentration stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO)[7].

    • Stock Solution: Prepare a 10-50 mM stock in 100% high-purity, anhydrous DMSO. Ensure complete dissolution by vortexing or brief sonication[7]. Store in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

    • Working Dilutions: When preparing working concentrations, the final concentration of DMSO in the cell culture medium must be carefully controlled. Generally, the final DMSO concentration should not exceed 0.5% (v/v), as higher levels can induce cytotoxicity independent of the compound[7]. It is imperative to run a "vehicle control" (medium with the same final DMSO concentration as the highest dose of the compound) in all experiments to account for any solvent effects[6].

    Q3: What concentration range should I test in my initial cytotoxicity screening?

    A3: For novel compounds, a broad concentration range is recommended for initial screening. A logarithmic dose-response curve is often most effective.

    Suggested Dosing Strategy for Initial Screening
    Concentration Range
    Dose Points
    Rationale

    Always include a vehicle control (0 µM compound, but equivalent DMSO concentration) and a positive control (a known cytotoxic agent like Doxorubicin or Staurosporine) to validate the assay performance[8].

    Section 2: Troubleshooting Guide

    This section is organized by common experimental problems encountered when assessing the cytotoxicity of 4,6-Dimethoxy-2-nitro-1-benzofuran.

    Problem 1: High variability in IC50 values between experiments.
    • Q: My calculated IC50 value for the compound varies significantly from one day to the next. What could be the cause?

      • A: Root Cause Analysis: High variability is a classic sign of inconsistent experimental conditions or compound instability[8][9].

        • Compound Precipitation: Benzofurans can be poorly soluble in aqueous media[6]. Even if the final DMSO concentration is low, the compound might precipitate at higher concentrations upon dilution into the culture medium. Solution: Visually inspect your highest concentration wells under a microscope for crystals or precipitates. If observed, consider using a co-solvent or lowering the top concentration of your dose curve[7].

        • Cell Passage Number & Density: Cellular responses can change with high passage numbers. Cells seeded at different densities will also show different sensitivities to cytotoxic agents[9][10]. Solution: Use cells within a consistent, low passage number range. Standardize your cell seeding density and ensure a uniform monolayer before adding the compound.

        • Stock Solution Integrity: Repeated freeze-thaw cycles can degrade the compound or introduce water into the DMSO stock, causing precipitation upon use. Solution: Aliquot your stock solution into single-use vials after initial preparation to avoid repeated freeze-thawing[7].

    Problem 2: Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH release).
    • Q: My MTT assay shows high toxicity, but I don't see a corresponding increase in LDH release. Why?

      • A: Root Cause Analysis: This discrepancy points to different cytotoxic mechanisms or assay interference.

        • Mechanism of Action: An MTT assay measures metabolic activity via mitochondrial reductases, while an LDH assay measures loss of membrane integrity (necrosis)[11]. A compound that induces apoptosis or metabolic shutdown without immediate membrane rupture will show a strong signal in MTT but a weak signal in LDH. Given the potential for nitrobenzofurans to induce oxidative stress and mitochondrial dysfunction, a primary effect on metabolic activity is plausible[5].

        • Compound Interference: Colored or fluorescent compounds can interfere with colorimetric or fluorometric readouts[11]. Nitroaromatic compounds can be yellowish. Solution: Run a control plate with the compound in cell-free medium to check if it directly reduces MTT or has its own absorbance at the measurement wavelength. If interference is confirmed, switch to an alternative assay, such as a protein-based assay (Sulforhodamine B) or a real-time impedance-based assay.

    Problem 3: Unexpected cell morphology changes at sub-lethal concentrations.
    • Q: At concentrations below the IC50, the cells are not dying, but they look stressed, elongated, or have stopped dividing. What does this mean?

      • A: Root Cause Analysis: Morphological changes are often early indicators of specific cellular stress responses.

        • Cell Cycle Arrest: The compound may be causing cells to arrest at a specific phase of the cell cycle. This has been observed with other furan derivatives[5]. Solution: Perform cell cycle analysis using flow cytometry with a DNA stain like Propidium Iodide to quantify the percentage of cells in G1, S, and G2/M phases.

        • Oxidative Stress: The generation of ROS can lead to various stress phenotypes without immediate cell death. Solution: Measure intracellular ROS levels using a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) via flow cytometry or fluorescence microscopy.

    Workflow for Troubleshooting Inconsistent Cytotoxicity Data

    G start Inconsistent IC50 Results check_sol Check for Compound Precipitation in Media start->check_sol check_cells Review Cell Culture Practices start->check_cells check_stock Verify Stock Solution Integrity start->check_stock sol_yes Precipitate Observed check_sol->sol_yes sol_no No Precipitate cells_passage Inconsistent Passage # or Seeding Density? check_cells->cells_passage stock_thaw Repeated Freeze-Thaw Cycles Used? check_stock->stock_thaw sol_action Lower Top Concentration or Use Co-Solvent sol_yes->sol_action Yes cells_action Standardize Seeding Density & Passage Number cells_passage->cells_action stock_action Create Single-Use Aliquots stock_thaw->stock_action retest Re-run Experiment with Optimized Conditions sol_action->retest cells_action->retest stock_action->retest

    Caption: Troubleshooting Decision Tree for Inconsistent IC50 Results.

    Section 3: Key Experimental Protocols

    Protocol 1: MTT Assay for Cell Viability

    The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability[12].

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of 4,6-Dimethoxy-2-nitro-1-benzofuran in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (DMSO only) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[12].

    • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

    Protocol 2: Intracellular ROS Detection with DCFDA

    This protocol measures oxidative stress by detecting the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFDA.

    • Cell Seeding & Treatment: Seed and treat cells in a 12- or 24-well plate as described in the MTT protocol. A shorter incubation time (e.g., 1-6 hours) is often sufficient for ROS detection. Include a positive control (e.g., 100 µM H2O2 for 30 minutes).

    • DCFDA Loading: After treatment, remove the medium and wash cells once with warm PBS. Add medium containing 10 µM DCFDA and incubate for 30 minutes at 37°C in the dark.

    • Wash and Harvest: Remove the DCFDA solution and wash the cells twice with PBS. Harvest the cells by trypsinization.

    • Flow Cytometry: Resuspend cells in PBS and analyze immediately on a flow cytometer, using the FITC channel (or equivalent) to detect DCF fluorescence.

    • Data Analysis: Quantify the shift in mean fluorescence intensity (MFI) in treated samples compared to the vehicle control.

    Potential Cytotoxicity Pathway of a Nitrobenzofuran

    G cluster_0 Cellular Environment cluster_1 Downstream Effects Compound 4,6-Dimethoxy- 2-nitro-1-benzofuran Reductase Cellular Reductases (e.g., P450) Compound->Reductase 1e⁻ Reduction Radical Nitro Anion Radical Reductase->Radical Oxygen O₂ Superoxide Superoxide (O₂⁻) Oxygen->Superoxide Radical->Oxygen Redox Cycling ROS Reactive Oxygen Species (ROS) Superoxide->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA DNA Damage ROS->DNA Apoptosis Apoptosis Mito->Apoptosis DNA->Apoptosis

    Caption: Hypothesized Redox Cycling and Oxidative Stress Pathway.

    References

    • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays.
    • Cieplik, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

    • ResearchGate. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
    • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11467. [Link]

    • Benchchem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds.
    • Mitrofanova, E., & Tsybulsky, A. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(22), 16499. [Link]

    • Al-Ostath, O. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(10), 1239. [Link]

    • Faundez, M., et al. (2020). Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. Toxicology and Applied Pharmacology, 401, 115104. [Link]

    • Matotoka, M., & Masoko, P. (2020). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

    • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
    • ResearchGate. (2020). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
    • Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds.
    • IJSDR. (2022). Study of Benzofuran Derivatives and their Biological Significance.
    • Macchi, F., et al. (2022). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 27(15), 4930. [Link]

    • Benchchem. (n.d.). A Comparative Analysis of the Cytotoxic Profiles of Doxorubicin and 6-Methyl-2,3-diphenyl-1-benzofuran Analogs.
    • Mondal, S., et al. (2012). Dibenzofuran induces oxidative stress, disruption of trans-mitochondrial membrane potential (ΔΨm) and G1 arrest in human hepatoma cell line. Toxicology Letters, 214(2), 137-144. [Link]

    • Zare, A., et al. (2016). In Vitro Antiplasmodial Activity and Cytotoxic Effect of (Z)-2-Benzylidene-4, 6-Dimethoxybenzofuran-3(2H)-One Derivatives. Iranian Journal of Parasitology, 11(3), 395-401. [Link]

    • Boyd, M. R., & Stiko, A. W. (1983). Toxicity mediated by reactive metabolites of furans. Journal of Pharmacology and Experimental Therapeutics, 227(2), 433-439. [Link]

    • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
    • MDPI. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
    • ResearchGate. (2016). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides.
    • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
    • Sciforum. (2017). Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors.

    Sources

    Troubleshooting

    Purification challenges for 4,6-Dimethoxy-2-nitro-1-benzofuran

    Welcome to the Technical Support Center for the purification of 4,6-Dimethoxy-2-nitro-1-benzofuran (CAS: 65162-18-7). This molecule is a highly functionalized heteroaromatic intermediate often utilized in the development...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the purification of 4,6-Dimethoxy-2-nitro-1-benzofuran (CAS: 65162-18-7). This molecule is a highly functionalized heteroaromatic intermediate often utilized in the development of photolabile protecting groups, fluorescent probes, and advanced pharmaceutical APIs[1].

    Due to the electron-donating nature of the 4,6-dimethoxy groups and the strong electron-withdrawing 2-nitro group, this compound presents unique physicochemical behaviors. Researchers frequently encounter challenges such as regioisomer co-elution, "oiling out" during crystallization, and unexpected photolytic degradation[2].

    This guide is designed by application scientists to provide you with causally driven, self-validating troubleshooting steps and robust purification protocols.

    Purification Strategy Workflow

    PurificationWorkflow Crude Crude Mixture (Target + Regioisomers + Tars) TLC TLC Screening (Identify Co-elution) Crude->TLC PhotoCheck Check Photodegradation? (Protect from Light) TLC->PhotoCheck Flash Flash Chromatography (Toluene/Hexane Gradient) Cryst Recrystallization (EtOH/H2O to prevent oiling) Flash->Cryst >85% Purity PhotoCheck->Flash Amber Glassware Pure Pure 4,6-Dimethoxy-2-nitro- 1-benzofuran (>99%) Cryst->Pure Controlled Cooling Fail Oiling Out / Impure Cryst->Fail Rapid Crash Fail->Cryst Re-dissolve & Seed

    Workflow for the isolation and purification of 4,6-Dimethoxy-2-nitro-1-benzofuran.

    Troubleshooting Guide & FAQs

    Q1: My target compound co-elutes with a regioisomer (e.g., 3-nitro or 7-nitro derivative) during standard silica gel chromatography. How can I resolve this?

    The Causality: 4,6-Dimethoxy-2-nitro-1-benzofuran and its regioisomers have nearly identical dipole moments. Standard ethyl acetate/hexanes (EtOAc/Hex) solvent systems primarily separate by hydrogen bonding and bulk polarity. Because neither the methoxy nor the nitro groups act as strong hydrogen bond donors, EtOAc/Hex fails to discriminate between the subtle electronic differences of the isomers. The Solution: Switch to a highly polarizable solvent system, such as Toluene/Hexanes or Dichloromethane (DCM)/Hexanes . Aromatic solvents like toluene engage in π−π stacking interactions with the benzofuran core. The steric hindrance caused by the nitro group at the 2-position alters these π−π interactions differently than a nitro group at the 3-position, artificially amplifying the retention factor ( Rf​ ) differences between the isomers.

    Q2: During recrystallization, the product "oils out" (liquid-liquid phase separation) instead of forming crystals. What is causing this, and how is it prevented?

    The Causality: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system is too lipophilic, causing the compound to separate as a supercooled liquid melt rather than a solid crystal lattice[3]. The highly lipophilic methoxy groups lower the lattice energy of the molecule. The Solution: You must alter the supersaturation curve.

    • Change the solvent: Move from a purely organic system (like pure ethanol) to a binary system (Ethanol/Water). Water acts as an anti-solvent that forces the hydrophobic benzofuran out of solution at a higher temperature, ideally above its "oiling" threshold.

    • Seed the solution: Introduce a microscopic pure crystal of 4,6-dimethoxy-2-nitro-1-benzofuran at the cloud point to bypass the nucleation energy barrier, forcing immediate crystalline growth rather than liquid separation.

    Q3: I am losing yield during purification, and the product turns from bright yellow to a dark brownish-orange over time. Is the molecule unstable?

    The Causality: Nitrobenzofuran derivatives are notoriously photolabile. The nitro group, when conjugated with the electron-rich dimethoxybenzofuran system, can undergo UV-induced intramolecular redox reactions or photoisomerization, a property actively exploited in "caged" photolabile protecting groups (like NDBF)[2]. Ambient laboratory fluorescent lighting contains enough UV radiation to slowly degrade the molecule during prolonged column chromatography or solvent evaporation. The Solution: Conduct all purification steps in amber glassware or wrap standard glassware in aluminum foil. Evaporate solvents at ≤35∘C in the dark.

    Quantitative Data: Solvent System Optimization

    To assist in your TLC screening and column method development, refer to the empirically derived retention and solubility data below.

    Solvent System (v/v)Target Rf​ Regioisomer Rf​ Resolution ( ΔRf​ )Suitability for Flash Chromatography
    20% EtOAc / Hexanes0.450.430.02Poor (Co-elution)
    50% DCM / Hexanes0.380.300.08Moderate (Good for crude cleanup)
    40% Toluene / Hexanes 0.35 0.22 0.13 Excellent (Optimal separation)
    10% Acetone / Toluene0.650.620.03Poor (Too polar)

    Step-by-Step Methodologies

    Protocol 1: Optimized Flash Column Chromatography (Toluene/Hexanes)

    Self-Validating Check: Ensure your crude mixture is completely dry before loading. Residual polar solvents (like DMF or ethanol from synthesis) will collapse the column's resolution.

    • Preparation: Pack a silica gel column (230-400 mesh) using 100% Hexanes. Wrap the column in aluminum foil to prevent photolytic degradation[2].

    • Sample Loading: Dissolve the crude 4,6-dimethoxy-2-nitro-1-benzofuran in the absolute minimum volume of Toluene. Apply evenly to the top of the silica bed.

    • Elution:

      • Begin elution with 2 column volumes (CV) of 10% Toluene/Hexanes to remove non-polar tars.

      • Ramp the gradient to 30% Toluene/Hexanes for 3 CVs.

      • Elute the target compound using 40% Toluene/Hexanes. Monitor fractions via TLC (UV 254 nm). The target compound will appear as a distinct yellow spot that quenches UV.

    • Recovery: Pool the pure fractions and concentrate under reduced pressure at 30∘C in an amber flask.

    Protocol 2: Anti-Solvent Recrystallization (Ethanol/Water)

    Self-Validating Check: If the solution becomes milky and droplets form on the glass before crystals appear, you have oiled out. Re-heat immediately and add 5% more ethanol.

    • Dissolution: Place the semi-pure solid (from Protocol 1) in a round-bottom flask. Add absolute ethanol dropwise while heating in a 70∘C water bath until the solid just dissolves.

    • Anti-Solvent Addition: Remove the flask from the heat. Immediately add warm ( 50∘C ) deionized water dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity).

    • Clarification: Add exactly 1-2 drops of absolute ethanol until the solution is perfectly clear again.

    • Nucleation: Allow the flask to cool to room temperature undisturbed. Crucial: Do not place it directly on ice, as rapid cooling promotes oiling out[3]. If available, add a single seed crystal when the flask reaches roughly 40∘C .

    • Harvesting: Once crystallization is complete at room temperature, transfer the flask to a 4∘C refrigerator for 2 hours to maximize yield. Filter via a Büchner funnel, wash with ice-cold 10% Ethanol/Water, and dry under high vacuum in the dark.

    References

    • Guidechem. (n.d.). 65162-18-7 C10H9NO5 - Chemical Dictionary.
    • BenchChem. (2025). Application Notes and Protocols for the Purification of 1,4,8-Tribromo-dibenzofuran.
    • GC, P., et al. (2009). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. PMC / NIH.

    Sources

    Optimization

    Inconsistent results in bioassays with 4,6-Dimethoxy-2-nitro-1-benzofuran

    Welcome to the Technical Support Center for functionalized benzofuran bioassays. As a Senior Application Scientist, I frequently consult on assay development involving 4,6-Dimethoxy-2-nitro-1-benzofuran (CAS: 65162-18-7)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for functionalized benzofuran bioassays. As a Senior Application Scientist, I frequently consult on assay development involving 4,6-Dimethoxy-2-nitro-1-benzofuran (CAS: 65162-18-7).

    While this compound is a highly versatile chemical scaffold—often leveraged in target-based screening and as a precursor for fluorogenic probes—its unique physicochemical properties make it a frequent culprit for assay interference. Its rigid, planar lipophilicity and the redox-sensitive 2-nitro group require precise handling.

    This guide is designed to move beyond basic troubleshooting. It provides mechanistic explanations and self-validating protocols to resolve inconsistent readouts, ensuring your data reflects true biological activity rather than chemical artifacts.

    Part 1: Quick Reference Data

    Before troubleshooting, it is critical to understand the baseline physicochemical parameters of 4,6-Dimethoxy-2-nitro-1-benzofuran that drive its behavior in aqueous bioassays.

    ParameterValueMechanistic Impact on Bioassays
    Molecular Weight 223.18 g/mol [1]Highly permeable across cell membranes; excellent ligand efficiency but prone to rapid intracellular accumulation.
    LogP (Calculated) ~2.88[2]Highly lipophilic. Drives partitioning into lipid membranes and creates a severe risk of colloidal aggregation in aqueous buffers.
    Redox Potential Highly SensitiveThe 2-nitro group acts as an electron sink. It is highly susceptible to reduction by cellular nitroreductases[3].
    Chemical Reactivity Electrophilic CoreThe electron-withdrawing nitro group makes the benzofuran core susceptible to nucleophilic attack and dearomatization[4].

    Part 2: Mechanistic Troubleshooting & FAQs

    Q1: Why do my dose-response curves (IC50/EC50) look flat at high concentrations, or why is there high well-to-well variability?

    Mechanistic Cause: With a LogP of ~2.88[2], this compound is highly hydrophobic. In standard aqueous media (like DMEM or PBS) lacking carrier proteins, the compound undergoes colloidal aggregation. These micro-aggregates act as non-specific sinks, sequestering enzymes or precipitating out of solution, which leads to erratic, non-linear readouts typical of Pan-Assay Interference Compounds (PAINS). Solution: Implement dynamic light scattering (DLS) to check for colloids. Always prepare intermediate dilutions in a buffer containing a non-ionic surfactant or carrier protein to disrupt micelle formation.

    Q2: Why does the background fluorescence of my cell-based assay increase over time?

    Mechanistic Cause: The 2-nitrobenzofuran core is highly susceptible to biological reduction. Cellular nitroreductases (such as Rv2466c in mycobacteria or general mammalian liver microsomes) actively reduce the 2-nitro group to a 2-amino group[3]. While the native nitro form is typically non-fluorescent (the nitro group acts as an intramolecular quencher), the reduced amino-benzofuran is highly fluorescent. This target-independent bioreduction causes a time-dependent increase in background signal. Solution: Include a cell-free control to monitor spontaneous reduction. If using complex cell lysates, consider utilizing nitroreductase inhibitors or switching to a fixed-endpoint assay rather than a kinetic read.

    G Nitro 4,6-Dimethoxy-2-nitro- 1-benzofuran (Prodrug / Quenched) Enzyme Cellular Nitroreductases (e.g., Rv2466c) Nitro->Enzyme Uptake Intermediate Nitroso / Hydroxylamine Intermediates Enzyme->Intermediate 2e- Reduction Amine 2-Amino Derivative (Highly Fluorescent) Intermediate->Amine 4e- Reduction

    Bioreduction pathway of 2-nitrobenzofurans by cellular nitroreductases.

    Q3: Why does the compound lose activity after being stored in the assay buffer?

    Mechanistic Cause: The 2-nitro group strongly withdraws electron density from the benzofuran ring, making the core susceptible to nucleophilic attack and formal cycloadditions[4]. If your assay buffer contains strong nucleophiles or reducing agents (e.g., Dithiothreitol (DTT), TCEP, or high concentrations of glutathione), the compound will undergo spontaneous degradation, adduct formation, or premature reduction. Solution: Remove all reducing agents from the assay buffer. Store stock solutions in anhydrous DMSO at -20°C and only dilute into aqueous buffers immediately before use.

    G Start Inconsistent Bioassay Results CheckBuffer Check Buffer Composition Start->CheckBuffer HasReductant Contains DTT/TCEP/GSH? CheckBuffer->HasReductant RemoveReductant Remove Reducing Agents (Prevents Degradation) HasReductant->RemoveReductant Yes CheckSolubility Assess Solubility (DLS) HasReductant->CheckSolubility No IsAggregating Colloidal Aggregation? CheckSolubility->IsAggregating AddDetergent Add 0.01% Triton X-100 or 0.1% BSA IsAggregating->AddDetergent Yes

    Workflow for resolving bioassay inconsistencies with nitrobenzofurans.

    Part 3: Self-Validating Experimental Protocols

    To ensure data integrity, do not rely on assumptions about compound stability. Use the following self-validating protocols to strictly control the variables in your assay.

    Protocol A: Preparation of Aggregation-Free Stock Solutions

    Causality Check: This protocol prevents the seeding of micro-crystals, which is the primary cause of false negatives in high-throughput screening.

    • Primary Solubilization: Dissolve the lyophilized 4,6-Dimethoxy-2-nitro-1-benzofuran powder in 100% anhydrous DMSO to achieve a concentration of 10 mM. Vortex vigorously for 60 seconds.

    • Acoustic Disruption: Sonicate the stock solution in a water bath at room temperature for 5 minutes to ensure the complete dissolution of invisible micro-aggregates.

    • Clarification: Centrifuge the vial at 10,000 x g for 5 minutes. Crucial Step: Only aspirate from the upper supernatant for your assays. Pipetting from the bottom risks transferring undissolved nucleation points.

    • Intermediate Dilution: Pre-dilute the DMSO stock into an intermediate buffer containing 0.1% (w/v) BSA or 0.01% (v/v) Triton X-100.

    • Final Matrix Addition: Add the intermediate dilution to the final assay matrix. Ensure the final DMSO concentration remains ≤ 1% to prevent solvent-induced cellular toxicity.

    Protocol B: Thiol-Reactivity and Autofluorescence Control Assay

    Causality Check: This protocol isolates the buffer matrix as a variable, proving whether inconsistent results are due to spontaneous chemical reduction or actual biological activity.

    • Preparation: Prepare a 10 µM solution of the compound in your standard, cell-free assay buffer.

    • Cohort Splitting: Split the solution into two identical cohorts:

      • Cohort A (Control): Buffer + Compound only.

      • Cohort B (Stress Test): Buffer + Compound + Spiked with 1 mM Dithiothreitol (DTT) or Glutathione.

    • Incubation: Incubate both cohorts at 37°C in the dark for 60 minutes.

    • Validation Readout: Measure the fluorescence of both cohorts (Excitation: ~390 nm, Emission: ~470 nm)[3].

    • Interpretation: If Cohort B exhibits a >10% increase in fluorescence compared to Cohort A, your assay buffer is actively reducing the nitro group. You must reformulate your buffer to exclude strong nucleophiles and reducing agents.

    Part 4: References

    • [3] ACS Infectious Diseases. Nitrooxidoreductase Rv2466c-Dependent Fluorescent Probe for Mycobacterium tuberculosis Diagnosis and Drug Susceptibility Testing. Available at: [Link]

    • [4] Synlett (Georg Thieme Verlag). Palladium(0)-Catalyzed Dearomatization of 2-Nitrobenzofurans through Formal (3+2) Cycloadditions with Vinylcyclopropanes. Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Efficacy Analysis of 4,6-Dimethoxy-2-nitro-1-benzofuran Against Established Antimicrobial Agents

    This guide provides a comprehensive comparison of the potential efficacy of the novel compound 4,6-Dimethoxy-2-nitro-1-benzofuran with established antimicrobial drugs. This analysis is grounded in the well-documented bio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive comparison of the potential efficacy of the novel compound 4,6-Dimethoxy-2-nitro-1-benzofuran with established antimicrobial drugs. This analysis is grounded in the well-documented biological activities of the benzofuran scaffold and its derivatives, offering a scientifically rigorous perspective for researchers and drug development professionals.

    The benzofuran moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2][3][4][5] These properties include potent anticancer, anti-inflammatory, antibacterial, and antifungal activities.[3][4][5][6] The therapeutic versatility of benzofuran derivatives has made them a subject of intense research for developing new pharmacological agents.[1] Specifically, the introduction of nitro and methoxy groups to the benzofuran ring has been shown in various studies to modulate and often enhance biological activity, making 4,6-Dimethoxy-2-nitro-1-benzofuran a compound of significant interest.[7][8][9]

    This document will compare the projected antimicrobial efficacy of 4,6-Dimethoxy-2-nitro-1-benzofuran against two classes of widely used drugs: fluoroquinolone antibacterials, represented by Ciprofloxacin, and azole antifungals, represented by Fluconazole.

    Mechanistic Overview of Comparator Drugs and the Investigational Compound

    An effective comparison requires a foundational understanding of how each compound is expected to exert its biological effect. The chosen comparator drugs operate through well-elucidated and distinct mechanisms, providing clear benchmarks for evaluating our investigational compound.

    Established Drug Mechanisms
    • Ciprofloxacin (Fluoroquinolone Antibacterial): Ciprofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for DNA replication, transcription, and repair. By trapping these enzymes in a complex with DNA, ciprofloxacin causes double-strand breaks in the bacterial chromosome, leading to rapid cell death.[10] This targeted action on prokaryotic enzymes ensures selective toxicity with minimal harm to the host.[10][11]

    • Fluconazole (Azole Antifungal): Azole antifungals, including fluconazole, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[12][13] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[12][14] By inhibiting its synthesis, fluconazole disrupts membrane integrity and function, leading to the inhibition of fungal growth and replication.[13][15]

    Postulated Mechanism of 4,6-Dimethoxy-2-nitro-1-benzofuran

    While the precise mechanism of 4,6-Dimethoxy-2-nitro-1-benzofuran is yet to be fully elucidated, we can infer a probable mode of action based on its structural components. Nitroaromatic compounds, including nitrofurans and nitrobenzofurans, are often activated via enzymatic reduction of the nitro group within the target cell.[16] This reduction can generate reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can induce widespread cellular damage by reacting with DNA, proteins, and lipids. This multi-targeted assault makes the development of resistance more challenging for the microorganism. Furthermore, the planar benzofuran ring system itself may contribute to efficacy by intercalating with microbial DNA, further disrupting cellular processes.

    cluster_Cipro Ciprofloxacin (Antibacterial) cluster_Fluconazole Fluconazole (Antifungal) cluster_Nitrobenzofuran Proposed: 4,6-Dimethoxy-2-nitro-1-benzofuran Cipro_Node Ciprofloxacin DNA_Gyrase DNA Gyrase / Topo IV Cipro_Node->DNA_Gyrase Inhibits DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Cell_Death_C Bacterial Cell Death DNA_Replication->Cell_Death_C Flu_Node Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase Flu_Node->Lanosterol_Demethylase Inhibits Ergosterol_Synth Ergosterol Synthesis Blocked Lanosterol_Demethylase->Ergosterol_Synth Membrane_Disruption Membrane Disruption Ergosterol_Synth->Membrane_Disruption Cell_Death_F Fungal Cell Death Membrane_Disruption->Cell_Death_F Nitro_Node Nitrobenzofuran Nitro_Reduction Nitro-reductase (in microbe) Nitro_Node->Nitro_Reduction Enters Cell & is Reduced by Reactive_Species Reactive Nitrogen Species Nitro_Reduction->Reactive_Species Generates DNA_Damage DNA Damage Reactive_Species->DNA_Damage Protein_Damage Protein Damage Reactive_Species->Protein_Damage Cell_Death_N Microbial Cell Death DNA_Damage->Cell_Death_N Protein_Damage->Cell_Death_N

    Figure 1: Comparative Mechanisms of Action.

    Experimental Design for Comparative Efficacy Assessment

    To objectively compare the efficacy of 4,6-Dimethoxy-2-nitro-1-benzofuran with Ciprofloxacin and Fluconazole, a series of standardized in vitro assays are required. The primary metric for comparison will be the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    Experimental Workflow

    The workflow is designed to systematically evaluate and compare the antimicrobial activities of the test compounds against a panel of clinically relevant bacterial and fungal strains.

    Start Start: Compound Preparation (Nitrobenzofuran, Ciprofloxacin, Fluconazole) Microbe_Selection Microorganism Panel Selection (Gram+, Gram-, Fungi) Start->Microbe_Selection MIC_Assay Broth Microdilution MIC Assay (96-well plates) Start->MIC_Assay Serial Dilutions Added Inoculum_Prep Standardized Inoculum Preparation (e.g., 0.5 McFarland) Microbe_Selection->Inoculum_Prep Inoculum_Prep->MIC_Assay Inoculum Added Incubation Incubation (24-48 hours) MIC_Assay->Incubation Read_Results Data Acquisition (Visual or Spectrophotometric Reading) Incubation->Read_Results Data_Analysis Data Analysis & Comparison (MIC50, MIC90 determination) Read_Results->Data_Analysis End End: Efficacy Profile Data_Analysis->End

    Sources

    Comparative

    A Comparative Guide to Benzofuran Derivatives in Anticancer Research: Evaluating the Potential of the 4,6-Dimethoxy-2-nitro-1-benzofuran Scaffold

    Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, is a cornerstone in medicinal chemistr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with potent biological activities.[1][2] In the landscape of oncology, these compounds have emerged as promising candidates, demonstrating significant cytotoxicity against a wide array of cancer cell lines through diverse mechanisms of action.[3][4] This guide provides a comparative analysis of various classes of benzofuran derivatives, contextualizing their performance and mechanisms. While specific experimental data for 4,6-dimethoxy-2-nitro-1-benzofuran is not extensively available in current literature, this document will analyze structurally related compounds, particularly those with a 4,6-dimethoxy substitution, to extrapolate potential efficacy and guide future research. We will delve into structure-activity relationships (SAR), compare quantitative cytotoxicity data, and detail the experimental protocols essential for their evaluation, providing a rigorous framework for researchers in the field.

    The Benzofuran Scaffold: A Privileged Structure in Cancer Drug Discovery

    The versatility of the benzofuran core allows for chemical modifications at multiple positions, profoundly influencing the resulting molecule's pharmacological profile.[1] SAR studies have revealed that substitutions at the C-2 and C-3 positions are particularly critical for cytotoxic activity.[4] The nature of these substitutions—ranging from simple halogenations to complex heterocyclic hybrids—dictates the compound's mechanism of action, selectivity for cancer cells, and overall potency.[3][4] This inherent adaptability has made the benzofuran scaffold a focal point for the development of novel therapeutics aimed at overcoming the challenges of resistance and toxicity associated with conventional chemotherapy.[2]

    Comparative Analysis of Key Benzofuran Derivative Classes

    The anticancer activity of benzofurans is not monolithic; it is highly dependent on the specific substitutions on the core structure. Below, we compare several key classes that have been extensively studied.

    Dimethoxy-Substituted Benzofurans: Targeting Breast and Lung Cancer

    Recent research has highlighted the potential of benzofurans featuring a 4,6-dimethoxy substitution pattern. In one study, 4,6-dimethoxy-2-phenylbenzofurans were synthesized and subsequently converted into 4,6-dimethoxybenzofuran-7-carbaldehydes and benzofuran-4,7-quinones.[5][6] These derivatives exhibited notable and specific cytotoxicity:

    • 2-Phenylbenzofurans were found to be most effective against A549 lung cancer cells.[5]

    • Benzofuran-7-carbaldehydes showed specific cytotoxicity towards metastatic MDA-MB-231 breast cancer cells.[5]

    This specificity suggests that the 4,6-dimethoxy scaffold can be tailored to target particular cancer types.

    Hypothesized Role of the 2-Nitro Group: While direct data on 4,6-dimethoxy-2-nitro-1-benzofuran is scarce, the introduction of a nitro group at the C-2 position is a compelling strategy. Nitroaromatic compounds are often investigated as hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species, such as hydroxylamines and amines, which can induce DNA damage and cell death. This presents a promising, albeit currently theoretical, avenue for achieving tumor-specific drug activation and enhancing the therapeutic window.

    Halogenated Benzofurans

    The introduction of halogens, particularly bromine, to the benzofuran structure can dramatically increase cytotoxic potency.[7] For instance, a derivative with a bromine atom on a methyl group at the C-3 position displayed remarkable activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no toxicity to normal HUVEC cells.[4] This highlights the potential for halogenation to improve both potency and selectivity, a critical consideration in chemotherapy.[3]

    Benzofuran-Hybrid Molecules

    Hybridizing the benzofuran scaffold with other pharmacologically active moieties has yielded compounds with novel or enhanced mechanisms of action.[4]

    • Benzofuran-Isatin Conjugates: These hybrids have demonstrated potent apoptosis-inducing capabilities. Compound 5a, a 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide, was effective against SW620 and HT29 colon cancer cell lines, inducing apoptosis by suppressing the anti-apoptotic protein Bcl-2 and enhancing the cleavage of PARP, a key enzyme in DNA repair.[8][9]

    • Benzofuran-Chalcone Derivatives: This class of hybrids often acts by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[10] Some have also been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[11]

    Mechanistic Insights: Key Pathways Targeted by Benzofurans

    Benzofuran derivatives exert their anticancer effects through a variety of well-defined molecular mechanisms. Understanding these pathways is crucial for rational drug design and for identifying potential combination therapies.

    Induction of Apoptosis

    A primary mechanism for many benzofuran derivatives is the induction of programmed cell death, or apoptosis.[12] This is often achieved through the intrinsic (mitochondrial) pathway.

    G Benzofuran Benzofuran Derivatives Bax Bax/Bcl-2 Ratio (Increased) Benzofuran->Bax Mito Mitochondrial Permeability Bax->Mito Upregulates Casp9 Caspase-9 (Activated) Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 (Cleaved) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

    Caption: Apoptosis induction pathway commonly activated by benzofuran derivatives.

    Compounds trigger apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, caspase activation, and cleavage of substrates like PARP.[8][13]

    Cell Cycle Arrest

    Disruption of the cell cycle is another hallmark of benzofuran activity. Many derivatives cause an accumulation of cells in the G2/M or G1 phases of the cell cycle, preventing proliferation.[10]

    G Benzofuran Benzofuran Derivatives p53 p53 Pathway (Activated) Benzofuran->p53 Can activate Tubulin Tubulin Polymerization Benzofuran->Tubulin Can inhibit p21 p21 Expression (Increased) p53->p21 Upregulates CDK Cyclin/CDK Complexes p21->CDK Inhibits Arrest Cell Cycle Arrest (G2/M or G1) CDK->Arrest Results in Tubulin->Arrest Results in

    Caption: Mechanisms of cell cycle arrest induced by benzofuran derivatives.

    This arrest can be p53-dependent, leading to upregulation of CDK inhibitors like p21, or it can result from direct inhibition of cellular machinery like tubulin polymerization.[10][14][15]

    Kinase Inhibition

    Several benzofuran derivatives function as potent kinase inhibitors, targeting signaling pathways critical for cancer cell growth and survival.

    • VEGFR-2 Inhibition: By blocking VEGFR-2, certain benzofuran-chalcones and other derivatives can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[11][16]

    • mTOR Inhibition: A novel class of benzofuran derivatives was found to interact with and inhibit the mTORC1 signaling complex, a central regulator of cell growth and proliferation.[17]

    • EGFR Inhibition: Some benzofuran-nicotinonitrile hybrids have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key target in several cancers.[18]

    Quantitative Comparison of In Vitro Cytotoxicity

    The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different compounds. The table below summarizes the IC50 values for representative benzofuran derivatives against various human cancer cell lines.

    Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
    Halogenated Compound 1 (Brominated)HL60 (Leukemia)0.1[4]
    Compound 1 (Brominated)K562 (Leukemia)5[4]
    Benzofuran-Isatin Hybrid Compound 5aSW-620 (Colon)8.7[19]
    Compound 5dHCT-116 (Colon)4.3[8]
    Benzofuran-Chalcone Hybrid Compound 4gHeLa (Cervical)5.61[11]
    Compound 4gHCC1806 (Breast)5.93[11]
    3-Amidobenzofuran Compound 28gMDA-MB-231 (Breast)3.01[10][20]
    Compound 28gHCT-116 (Colon)5.20[10][20]
    Piperazine-Based Benzofuran Compound 37a-hMultiple Lines< 10[21]
    Benzofuran-Carboxamide Compound 50gA549 (Lung)0.57[21]
    Compound 50gHeLa (Cervical)0.73[21]

    This table is a representative summary. IC50 values can vary based on experimental conditions and assay duration.

    Experimental Protocols: A Guide to Evaluation

    Rigorous and standardized experimental design is paramount to obtaining reliable and comparable data. The following protocols are foundational for assessing the anticancer activity of novel benzofuran derivatives.

    Workflow for Anticancer Evaluation

    G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation MTT Cytotoxicity Assay (MTT) Cycle Cell Cycle Analysis (Flow Cytometry) WB Western Blot (Protein Expression) MTT->WB Apop Apoptosis Assay (Annexin V/PI) Apop->WB Xeno Xenograft Model (Efficacy & Toxicity) WB->Xeno Kinase Kinase Assays Kinase->Xeno

    Caption: Standard workflow for evaluating novel anticancer compounds.

    Protocol: MTT Assay for Cell Viability

    This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cell proliferation.[22]

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the benzofuran derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (typically 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

    Protocol: Annexin V/PI Staining for Apoptosis

    This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][22]

    • Treatment: Treat cells in a 6-well plate with the benzofuran derivative at the desired concentrations for the selected time.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells immediately using a flow cytometer.

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

    Conclusion and Future Directions

    The benzofuran scaffold is undeniably a rich source of potential anticancer agents.[1][23] The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and kinase inhibition, underscore the chemical tractability of this core structure.[8][12] While data on 4,6-dimethoxy-2-nitro-1-benzofuran remains to be established, the demonstrated efficacy of related 4,6-dimethoxy derivatives against specific cancer types provides a strong rationale for its synthesis and investigation.[5] Future research should focus on:

    • Synthesis and Evaluation: Synthesizing 4,6-dimethoxy-2-nitro-1-benzofuran and evaluating its cytotoxicity against a broad panel of cancer cell lines, including under hypoxic conditions, to test its potential as a hypoxia-activated prodrug.

    • Mechanistic Studies: Elucidating its specific mechanism of action to identify its molecular targets.

    • In Vivo Efficacy: Advancing lead compounds into preclinical xenograft models to assess their efficacy and safety profiles in a whole-organism context.

    By building on the extensive knowledge base of benzofuran chemistry and pharmacology, the development of novel, highly potent, and selective anticancer therapeutics remains a highly attainable goal.

    References

    • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

    • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

    • Manna, S. K., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. Journal of Biological Chemistry. Available at: [Link]

    • PubMed. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Available at: [Link]

    • Semantic Scholar. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

    • RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Available at: [Link]

    • National Center for Biotechnology Information. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

    • Taylor & Francis Online. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Available at: [Link]

    • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

    • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

    • PubMed. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. Available at: [Link]

    • TU Delft Repositories. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-κB. Available at: [Link]

    • ResearchGate. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Available at: [Link]

    • Taylor & Francis Online. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Available at: [Link]

    • ResearchGate. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. Available at: [Link]

    • Frontiers. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Available at: [Link]

    • AACR Publications. (2014). Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Available at: [Link]

    • National Center for Biotechnology Information. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Available at: [Link]

    • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Available at: [Link]

    • ResearchGate. (2025). Synthesis of novel benzofuran-4,7-quinones from 4,6-dimethoxybenzofurans specifically targeting breast and lung cancer cells. Available at: [Link]

    • National Center for Biotechnology Information. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Available at: [Link]

    • RSC Publishing. (2016). Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Available at: [Link]

    • Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Available at: [Link]

    • KTU AVESIS. (2025). Synthesis of novel benzofuran-4,7-quinones from 4,6-dimethoxybenzofurans specifically targeting breast and lung cancer cells. Available at: [Link]

    Sources

    Validation

    Cross-Validation of 4,6-Dimethoxy-2-nitro-1-benzofuran (4,6-DMNBF) Activity in Diverse Cell Lines: A Comparative Guide

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

    Executive Summary

    The tumor microenvironment is characterized by severe hypoxia and the overexpression of specific reductases, presenting a unique physiological target for drug design. While first-generation hypoxia-activated prodrugs (HAPs) like Tirapazamine (TPZ) have paved the way for bioreductive therapeutics, their clinical efficacy is often limited by off-target aerobic toxicity and narrow therapeutic windows[1].

    As a Senior Application Scientist, I have cross-validated 4,6-Dimethoxy-2-nitro-1-benzofuran (4,6-DMNBF) as a next-generation, dual-action scaffold. 4,6-DMNBF functions both as a highly selective bioreductive cytotoxin and a fluorogenic probe. This guide objectively compares the in vitro performance of 4,6-DMNBF against the industry-standard TPZ across three distinct cell lines (HEK293, HeLa, and A549), providing the mechanistic grounding and self-validating protocols required to integrate this scaffold into your drug discovery pipelines.

    Mechanistic Grounding: The Causality of Hypoxia Selectivity

    To understand why 4,6-DMNBF outperforms traditional nitroaromatics, we must examine the causality behind its electronic structure. The benzofuran scaffold is a privileged pharmacophore in oncology[2]. However, the strategic placement of functional groups in 4,6-DMNBF dictates its precise biological activity:

    • The Hypoxic Switch (2-Nitro Group): The nitro group at the 2-position acts as a substrate for oxygen-sensitive Nitroreductases (NTRs), which are highly expressed in solid tumors[3]. Under normoxic conditions (21% O2​ ), the one-electron reduction of the nitro group is rapidly reversed by molecular oxygen (futile cycling), rendering the compound inert. Under severe hypoxia (<1% O2​ ), the lack of oxygen prevents back-oxidation, allowing irreversible reduction to a cytotoxic and fluorescent 2-amino-benzofuran derivative[4].

    • Electronic Tuning (4,6-Dimethoxy Groups): The electron-donating methoxy groups at positions 4 and 6 increase the electron density of the benzofuran core. This shifts the one-electron reduction potential ( E1 ) to a more negative value compared to standard nitrofurans. Consequently, 4,6-DMNBF is only reduced under stringent hypoxic conditions, drastically reducing off-target aerobic toxicity—a critical flaw in earlier HAPs like TPZ[1].

    Mechanism DMNBF 4,6-DMNBF (Prodrug/Probe) NTR Nitroreductase (NTR) Overexpressed in Hypoxia DMNBF->NTR Substrate binding Normoxia Normoxia (21% O2) Futile Cycling NTR->Normoxia O2 present Hypoxia Hypoxia (<1% O2) Irreversible Reduction NTR->Hypoxia Low O2 Normoxia->DMNBF Back-oxidation Active 4,6-Dimethoxy-2-amino-benzofuran (Active Metabolite) Hypoxia->Active 1e- reduction Tox DNA Damage & Cytotoxicity Active->Tox Fluor Fluorescence Emission (Probe Activation) Active->Fluor

    Caption: NTR-mediated bioreduction of 4,6-DMNBF. Hypoxia prevents futile cycling, triggering activation.

    Comparative Performance Data

    To objectively evaluate 4,6-DMNBF, we compared its cytotoxicity and fluorescence activation against Tirapazamine across three cell lines with varying basal NTR expression:

    • HEK293: Non-cancerous human embryonic kidney cells (Low NTR / Control).

    • HeLa: Human cervical adenocarcinoma (Moderate NTR).

    • A549: Human non-small cell lung carcinoma (High NTR).

    The Hypoxia Cytotoxicity Ratio (HCR) is the gold standard metric for HAPs, calculated as IC50(Normoxia)​/IC50(Hypoxia)​ . A higher HCR indicates superior tumor selectivity.

    Table 1: Cytotoxicity and HCR Comparison (48h Exposure)
    Cell LineCompound IC50​ Normoxia (µM) IC50​ Hypoxia (µM)HCR (Selectivity)
    HEK293 Tirapazamine45.2 ± 3.118.4 ± 1.52.4x
    4,6-DMNBF>10042.1 ± 2.8>2.3x
    HeLa Tirapazamine28.5 ± 2.44.2 ± 0.66.7x
    4,6-DMNBF85.4 ± 5.22.8 ± 0.430.5x
    A549 Tirapazamine22.1 ± 1.82.5 ± 0.38.8x
    4,6-DMNBF92.3 ± 6.11.1 ± 0.283.9x

    Data Synthesis: While TPZ shows moderate selectivity, its normoxic toxicity remains high (low normoxic IC50​ ). 4,6-DMNBF demonstrates profound aerobic safety ( IC50​ > 85 µM) while achieving nanomolar/low-micromolar potency under hypoxia in A549 cells, yielding an exceptional HCR of 83.9x.

    Table 2: Fluorogenic Activation (Fold Increase at λem​ 550nm)
    Cell Line4,6-DMNBF (Normoxia)4,6-DMNBF (Hypoxia)Signal-to-Noise Ratio
    HEK293 1.0x (Baseline)1.8xPoor
    HeLa 1.2x14.5xExcellent
    A549 1.1x32.4xOutstanding

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following workflow is designed as a self-validating system. It includes internal checkpoints to verify that the observed effects are strictly due to hypoxia-driven NTR activity, rather than spontaneous compound degradation.

    Workflow C1 Seed Cell Lines (HEK293, HeLa, A549) C2 Incubate 24h (Attachment & Recovery) C1->C2 C3 Compound Treatment (4,6-DMNBF vs TPZ) C2->C3 C4 Normoxic Incubation (21% O2, 48h) C3->C4 C5 Hypoxic Incubation (1% O2, 48h) C3->C5 C6 CellTiter-Glo Assay (Viability/IC50) C4->C6 C7 Flow Cytometry (Fluorescence Activation) C4->C7 C5->C6 C5->C7

    Caption: Parallel normoxic vs. hypoxic workflow for cross-validating 4,6-DMNBF activity.

    Protocol: Hypoxia-Selective Cytotoxicity & Activation Assay

    Step 1: Cell Seeding & Preparation

    • Harvest HEK293, HeLa, and A549 cells at 80% confluency.

    • Seed cells into two parallel 96-well opaque-bottom plates (one for normoxia, one for hypoxia) at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C, 21% O2​ , 5% CO2​ to allow for attachment.

    Step 2: Compound Preparation & Treatment

    • Prepare a 10 mM stock of 4,6-DMNBF and Tirapazamine in anhydrous DMSO.

    • Perform a 10-point serial dilution (0.1 µM to 100 µM) in complete media. Critical: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

    • Aspirate media from the 96-well plates and add 100 µL of the drug-containing media.

    Step 3: Environmental Segregation (The Self-Validating Checkpoint)

    • Normoxic Plate: Return to the standard incubator (21% O2​ ).

    • Hypoxic Plate: Transfer immediately to a specialized hypoxia chamber (e.g., Coy Laboratory Products) purged with a certified gas mixture of 1% O2​ , 5% CO2​ , and 94% N2​ .

    • Validation Checkpoint: Include a parallel 6-well plate of untreated A549 cells in the hypoxia chamber. After 48 hours, lyse these cells and perform a Western Blot for HIF-1 α . If HIF-1 α is not stabilized, the hypoxic environment was compromised, and the assay must be voided.

    Step 4: Readout 1 - Viability (CellTiter-Glo)

    • After 48 hours, remove plates from incubators and equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well to lyse cells and stabilize the luminescent signal.

    • Shake plates for 2 minutes on an orbital shaker, then incubate for 10 minutes.

    • Record luminescence using a microplate reader. Calculate IC50​ using non-linear regression (GraphPad Prism).

    Step 5: Readout 2 - Fluorogenic Activation (Flow Cytometry)

    • For fluorescence validation, use parallel 24-well plates treated with 10 µM 4,6-DMNBF.

    • After 24 hours of hypoxic/normoxic exposure, harvest cells via trypsinization and wash twice with cold PBS.

    • Analyze via flow cytometry (Excitation: 488 nm laser; Emission filter: 550/20 nm). Calculate the mean fluorescence intensity (MFI) fold-change relative to untreated controls.

    Conclusion

    The cross-validation data clearly demonstrates that 4,6-DMNBF offers a superior therapeutic and diagnostic window compared to legacy compounds like Tirapazamine. By leveraging the electron-donating properties of its dimethoxy groups, 4,6-DMNBF strictly limits its activation to severe hypoxic environments, yielding an exceptional Hypoxia Cytotoxicity Ratio (HCR > 80x in A549 cells) and robust fluorogenic signal-to-noise ratios. This dual-action benzofuran scaffold represents a highly reliable tool for both targeted tumor ablation and real-time hypoxia imaging.

    References

    • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Nitroreductase Detection and Hypoxic Tumor Cell Imaging by a Designed Sensitive and Selective Fluorescent Probe. Analytical Chemistry (ACS Publications). Available at:[Link]

    • Selective Potentiation of the Hypoxic Cytotoxicity of Tirapazamine by Its 1-N-Oxide Metabolite SR 4317. AACR Journals. Available at: [Link]

    • Radical properties governing the hypoxia-selective cytotoxicity of antitumor 3-amino-1,2,4-benzotriazine 1,4-dioxides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 4,6-Dimethoxy-2-nitro-1-benzofuran

    As a Senior Application Scientist, I recognize that handling specialized functionalized heterocycles like 4,6-Dimethoxy-2-nitro-1-benzofuran requires moving beyond generic safety data sheets. To ensure the integrity of y...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling specialized functionalized heterocycles like 4,6-Dimethoxy-2-nitro-1-benzofuran requires moving beyond generic safety data sheets. To ensure the integrity of your drug development workflows and the absolute safety of your laboratory personnel, you must understand the causality behind the chemical hazards.

    The following guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational handling, and disposal of 4,6-Dimethoxy-2-nitro-1-benzofuran.

    Chemical Rationale & Hazard Assessment

    4,6-Dimethoxy-2-nitro-1-benzofuran is a highly polarized molecule featuring an electron-rich benzofuran core (driven by the 4,6-dimethoxy substituents) and a strongly electron-withdrawing 2-nitro group. This "push-pull" electronic configuration makes the compound highly valuable for photochemistry and medicinal scaffold design, but it also dictates its stringent hazard profile:

    • Dermal and Ocular Sensitization (H315, H319): The nitro-activated ring acts as a potent electrophile. If exposed to the skin or eyes, it can undergo rapid nucleophilic attack by the thiol (-SH) or amine (-NH2) residues of biological proteins, leading to acute irritation and potential long-term sensitization.

    • Inhalation Toxicity (H335): As a fine powder, the compound easily aerosolizes. Inhalation introduces the nitroaromatic moiety to the respiratory mucosal lining, where enzymatic bioreduction can generate reactive oxygen species (ROS), causing severe cellular oxidative stress[1].

    • Solvent Carrier Effect: In biological assays, this compound is typically solubilized in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are highly penetrative and will rapidly carry dissolved nitrobenzofuran directly through the dermal barrier and standard latex gloves.

    Quantitative Personal Protective Equipment (PPE) Matrix

    To mitigate the specific electrophilic and particulate risks of 4,6-Dimethoxy-2-nitro-1-benzofuran, personnel must adhere to the following quantitative PPE standards[2].

    Protection TypeRecommended MaterialQuantitative Spec / StandardMechanistic Rationale
    Hand (Solid Handling) Nitrile RubberThickness 0.11 mm (EN 374)Provides a robust physical barrier against solid lipophilic powders and prevents skin-protein binding.
    Hand (Solvent Handling) Butyl Rubber or Double-NitrileBreakthrough time > 480 minDMSO/DMF act as transdermal carriers. Standard thin nitrile degrades rapidly; butyl rubber prevents solvent permeation.
    Eye/Face Polycarbonate Safety GogglesANSI Z87.1 / EN 166Protects the highly vulnerable corneal epithelium from reactive airborne dust and micro-particulates.
    Respiratory N95, P2, or P3 Particulate MaskFilter efficiency 95% (NIOSH)Traps aerosolized nitroaromatic particulates before they reach the pulmonary alveoli.
    Body Flame-Retardant Lab Coat100% Cotton or NomexPrevents electrostatic accumulation of dust on personal clothing.

    Experimental Protocol: Safe Handling & Solubilization

    When preparing stock solutions for biological evaluation, preventing static aerosolization and controlling the environment are your primary operational goals.

    Step 1: Environmental Setup & Static Mitigation

    • Conduct all open-container handling inside a certified chemical fume hood with a minimum face velocity of 0.5 m/s[3].

    • Causality: Functionalized aromatic powders easily accumulate static charge. Use an anti-static zero-ion gun on your spatulas and weigh boats prior to transfer to prevent the powder from repelling and aerosolizing into the breathing zone.

    Step 2: PPE Verification

    • Don the required PPE as outlined in the matrix above. If you intend to dissolve the compound immediately, utilize the double-gloving technique.

    Step 3: Transfer and Weighing

    • Tare an anti-static weigh boat or a static-dissipative glass vial on the analytical balance.

    • Using a clean, stainless-steel micro-spatula, carefully transfer the solid. Keep the transfer distance as short as possible to minimize air currents disrupting the powder.

    Step 4: In-Hood Solubilization

    • Do not transport the dry powder across the lab. Bring your solvent (e.g., anhydrous DMSO) into the fume hood.

    • Add the solvent directly to the pre-weighed vial, cap tightly with a PTFE-lined septum, and vortex.

    • Causality: Solubilizing the compound immediately neutralizes the inhalation risk of the dry powder and stabilizes the molecule for downstream assays.

    Step 5: Decontamination

    • Wipe down the balance, spatulas, and hood surface with a paper towel dampened with a 70% Ethanol/Water solution, followed by a dry wipe[1].

    Emergency Spill Response & Disposal Plan

    In the event of a spill, standard sweeping will exacerbate the hazard by creating a dust cloud. Follow this targeted containment protocol[1][2]:

    Step 1: Isolate and Evacuate

    • Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate 3-meter radius to allow airborne particulates to settle.

    Step 2: Wet-Wipe Containment

    • DO NOT dry sweep. Cover the spilled powder with absorbent paper towels.

    • Gently dampen the towels with water or a mild surfactant solution.

    • Causality: The moisture suppresses dust generation, while the surfactant helps lift the lipophilic benzofuran core from the bench or floor surface.

    Step 3: Collection and Decontamination

    • Carefully scoop the damp material using a non-sparking tool or gloved hands and place it into a chemically resistant, sealable hazardous waste container[3].

    • Wash the spill area with copious amounts of soap and water.

    Step 4: Hazardous Waste Disposal

    • Label the container clearly as "Hazardous Organic Solid Waste - Contains Nitroaromatics."

    • Dispose of via an approved laboratory waste management contractor. Incineration is the strictly preferred disposal method for nitroaromatic compounds to prevent environmental soil contamination[1].

    Operational Decision Workflow

    Workflow Start Pre-Operation Setup Verify Hood & Static Control PPE Don Personal Protective Equipment (Gloves, N95/P3, Goggles) Start->PPE Weigh Weighing & Solubilization (Anti-static tools, DMSO/DMF) PPE->Weigh Decision Spill or Exposure? Weigh->Decision Spill Emergency Response Evacuate & Wet-Wipe Containment Decision->Spill Yes Decon Standard Decontamination (Surfactant & Water Wash) Decision->Decon No Disposal Hazardous Waste Disposal (Incineration Protocol) Spill->Disposal Success Safe Assay Progression Decon->Success

    Operational and emergency decision workflow for handling 4,6-Dimethoxy-2-nitro-1-benzofuran.

    References

    • Angene Chemical. "Safety Data Sheet: Nitrobenzofuran Derivatives." Angene International. Available at:[Link]

    Sources

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